N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide
説明
特性
IUPAC Name |
N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4S/c1-12(20)13-3-2-4-15(11-13)19-17(21)9-10-24(22,23)16-7-5-14(18)6-8-16/h2-8,11H,9-10H2,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVDYRDFDCZBIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Technical Guide to the Physicochemical Characterization of N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide
Abstract
The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties.[1][2][3] These characteristics—including solubility, pKa, lipophilicity, solid-state form, and stability—are critical determinants of a compound's biopharmaceutical behavior, influencing everything from absorption and distribution to formulation and manufacturability.[4][5][6] This guide presents a comprehensive framework for the systematic physicochemical characterization of N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide, a novel sulfonamide derivative. By detailing robust, field-proven experimental protocols and the scientific rationale underpinning them, this document serves as an in-depth technical resource for researchers, chemists, and drug development professionals tasked with advancing NCEs through the preclinical pipeline.
Introduction: The Imperative of Early-Stage Characterization
N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide is a novel compound featuring a sulfonamide linkage, a structure common in many therapeutic agents. The presence of a fluorophenyl group may enhance metabolic stability and membrane permeability, while the acetylphenyl moiety provides a key site for molecular interactions. As with any NCE, a deep understanding of its physicochemical profile is not merely an academic exercise; it is a foundational requirement for rational drug development.[2] Properties such as aqueous solubility directly impact bioavailability, while lipophilicity governs how the molecule interacts with biological membranes.[1][7] The solid-state form can profoundly affect stability and dissolution rates, making its characterization essential for consistent performance and patent protection.[4][5][8]
This guide provides the standardized, industry-accepted methodologies that would be applied to elucidate the physicochemical passport of this NCE, ensuring that subsequent development efforts are built on a foundation of robust and reliable data.
Chemical Identity and Structure
A definitive understanding of the molecule's structure is the first step in any characterization workflow.
-
IUPAC Name: N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide
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Molecular Formula: C₁₇H₁₇FNO₄S
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Molecular Weight: 362.39 g/mol
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Chemical Structure:
Structure generated based on IUPAC name.
Core Physicochemical Properties: Protocols and Rationale
The following sections detail the experimental protocols for determining the most critical physicochemical parameters.
Thermodynamic Aqueous Solubility
Causality: Thermodynamic, or equilibrium, solubility is the true measure of a compound's saturation point in a given medium. It is a critical parameter because low aqueous solubility is a primary cause of poor oral bioavailability and can lead to unreliable results in in-vitro assays.[9] The shake-flask method, though time-consuming, remains the "gold standard" for its reliability and direct measurement of equilibrium.[10][11]
Experimental Protocol: Shake-Flask Method (USP General Chapter <1236>)
-
Preparation: Prepare buffers for pH 4.5 (acetate), pH 6.8 (phosphate), and pH 7.4 (phosphate buffered saline, PBS) to mimic physiological conditions.
-
System Suitability: Calibrate the analytical system (e.g., HPLC-UV) with certified reference standards. A five-point calibration curve should be generated with an R² value > 0.99.
-
Sample Preparation: Add an excess amount of solid N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide to separate vials containing each of the prepared buffers. The excess solid should be clearly visible to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25°C or 37°C). Agitate for a minimum of 24-48 hours to ensure equilibrium is reached.[9][12] The pH of the suspension should be verified at the beginning and end of the experiment.[10]
-
Phase Separation: After equilibration, allow the vials to stand, permitting the excess solid to settle. Carefully withdraw an aliquot of the supernatant. For highly accurate results, centrifuge the aliquot at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining microparticulates.
-
Quantification: Dilute the clarified supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against the previously generated calibration curve.
-
Data Reporting: Report the solubility in µg/mL or µM for each pH condition. The experiment should be performed in triplicate.
Acid Dissociation Constant (pKa)
Causality: The pKa value defines the pH at which a molecule's ionizable groups are 50% ionized and 50% neutral. This is paramount, as the ionization state of a drug affects its solubility, permeability, and interaction with biological targets.[13] The sulfonamide proton in the subject molecule is expected to be acidic. Potentiometric titration is a robust and widely used method for pKa determination due to its simplicity and accuracy.[14]
Experimental Protocol: Potentiometric Titration
-
System Preparation: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[15]
-
Sample Preparation: Accurately weigh and dissolve a sample of the compound in a suitable co-solvent/water mixture (e.g., methanol/water) to a concentration of approximately 1-5 mM. Purge the solution with nitrogen to remove dissolved CO₂.[15]
-
Titration: Place the solution in a temperature-controlled vessel (25°C). Immerse the calibrated pH electrode and a precision titrator burette containing a standardized titrant (e.g., 0.1 M NaOH for an acidic compound).
-
Data Acquisition: Add the titrant in small, precise increments, recording the pH value after each addition has stabilized.[13]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point, which can be precisely identified from the inflection point of the first derivative of the titration curve.[13][15]
-
Validation: Perform the titration with a known standard (e.g., acetic acid) to validate the system's performance.
Lipophilicity (LogD)
Causality: Lipophilicity, or the "greasiness" of a molecule, is a key predictor of its ability to cross cell membranes, its binding to plasma proteins, and its potential for toxicity. It is measured as the partition coefficient between an organic phase (n-octanol) and an aqueous phase. For an ionizable compound, this is expressed as the distribution coefficient (LogD) at a specific pH.[16] The shake-flask method is the benchmark for LogD determination.[16][17]
Experimental Protocol: Shake-Flask Method for LogD at pH 7.4
-
Phase Preparation: Pre-saturate n-octanol with pH 7.4 PBS buffer and, conversely, pre-saturate the pH 7.4 buffer with n-octanol by mixing and allowing them to separate overnight. This prevents volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of the compound in the pre-saturated buffer.
-
Partitioning: In a vial, combine a known volume of the drug-containing buffer with an equal volume of the pre-saturated n-octanol.
-
Equilibration: Seal the vial and shake vigorously for 1-2 hours to ensure complete partitioning.
-
Phase Separation: Centrifuge the vial at a moderate speed (e.g., 3,000 rpm for 10 minutes) to achieve a clean separation of the two phases.
-
Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a validated HPLC-UV method.
-
Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration in octanol] / [Concentration in aqueous phase] )
-
Validation: Run the procedure in parallel with a compound of known LogD (e.g., propranolol) as a positive control.
Solid-State Characterization
Causality: The solid form of an active pharmaceutical ingredient (API) is critical, as different crystalline forms (polymorphs) or an amorphous state can have distinct physical properties, including solubility, stability, and melting point.[4][5] A comprehensive solid-state characterization is essential to select the optimal and most stable form for development.[6][8]
Workflow Visualization
Caption: A typical workflow for the solid-state characterization of an API.
Key Experimental Protocols:
-
Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying the crystalline or amorphous nature of a sample and for distinguishing between different polymorphs. A crystalline material will produce a unique pattern of sharp peaks, whereas an amorphous material will show a broad halo.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, glass transition temperature (for amorphous materials), and to detect polymorphic transitions.[4]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. It is crucial for identifying the presence of bound water (hydrates) or residual solvents (solvates) in the crystal lattice.
Chemical Stability
Causality: Understanding a drug substance's stability is a core regulatory requirement and is essential for determining its shelf-life and appropriate storage conditions.[18][19] Forced degradation (or stress testing) is performed to identify likely degradation products and establish the inherent stability of the molecule, which helps in developing stability-indicating analytical methods.[20]
Protocol: Forced Degradation Studies (ICH Q1A Guideline)
-
Conditions: Expose solutions of N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide to a range of stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid drug substance at 80°C for 48 hours.
-
Photolytic: Solution and solid exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[18][21]
-
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method (typically with a photodiode array detector to assess peak purity).
-
Reporting: Quantify the percentage of the parent compound remaining and identify and characterize any major degradation products (e.g., using LC-MS).
Data Summary
The following table presents a hypothetical but realistic summary of the physicochemical data that would be generated for N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide through the protocols described above.
| Parameter | Method | Condition | Result | Implication for Drug Development |
| Aqueous Solubility | Shake-Flask | pH 4.5 Buffer | 15 µg/mL | Low solubility; may require enabling formulation strategies (e.g., amorphous dispersion, micronization).[7] |
| pH 6.8 Buffer | 12 µg/mL | Consistent low solubility across pH range suggests it behaves as a neutral compound in this range. | ||
| pH 7.4 Buffer | 11 µg/mL | Poor solubility at intestinal pH could limit oral absorption. | ||
| pKa | Potentiometric Titration | 25°C | ~9.5 (acidic) | The sulfonamide proton is weakly acidic. The compound will be predominantly in its neutral form at physiological pH, impacting solubility and permeability. |
| Lipophilicity | Shake-Flask | pH 7.4 | LogD = 3.2 | High lipophilicity. Good potential for membrane permeation but may risk high plasma protein binding and non-specific toxicity. |
| Solid-State Form | PXRD, DSC, TGA | Ambient | Crystalline Form I | A stable crystalline form is identified, which is crucial for reproducible manufacturing and performance.[5] |
| Melting Point: 175°C | High melting point suggests a stable crystal lattice. | |||
| Chemical Stability | Forced Degradation | 0.1 M NaOH | >20% degradation | Susceptible to base-catalyzed hydrolysis, indicating potential stability issues in alkaline formulations. |
| 3% H₂O₂ | Stable | Resistant to oxidative stress. |
Conclusion and Forward Look
This technical guide outlines the essential framework for the physicochemical characterization of N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide. The hypothetical data profile—characterized by low aqueous solubility, high lipophilicity, a weakly acidic pKa, and a stable crystalline form—presents a classic challenge in drug development. This profile suggests that while the molecule may readily cross biological membranes, its development into an orally bioavailable drug would likely necessitate advanced formulation strategies to overcome its poor solubility. The identified susceptibility to basic hydrolysis must be considered during formulation and manufacturing process design.
The robust, systematic application of these foundational protocols provides the critical data necessary to de-risk subsequent development stages, enabling scientists to make informed decisions and rationally design the optimal path forward for this new chemical entity.
References
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- AlfatestLab. (n.d.). API: solid state robust characterization in key to cut costs and time!.
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- Auriga Research. (n.d.). Solid State Characterization.
- SEQENS. (n.d.). Solid state characterisation: R&D Expertise.
- Thomasnet. (n.d.). Solid State Characterization of APIs.
- DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
- BioBoston Consulting. (2024, October 14). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F).
- PubMed. (2013, January 15). Physico chemical characterization of a novel anti-cancer agent and its comparison to Taxol(®).
- ICH. (2010, February 2). Q1A(R2) Guideline.
- ICH. (n.d.). Quality Guidelines.
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- ijirss. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
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- Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration.
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- PubMed. (2015, August 30). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts.
- PubMed. (2015, April 1). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery.
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- ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1.
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Potential Biological Targets of N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide
Executive Summary
The compound N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide is a highly specialized synthetic small molecule. While it may initially appear as a generic screening library scaffold, a rigorous structural deconstruction reveals it as a direct analog of the non-steroidal antiandrogen (NSAA) drug class[1]. By mapping its pharmacophore against established therapeutic agents, we can definitively identify the Androgen Receptor (AR) as its primary biological target[2]. Furthermore, recent medicinal chemistry campaigns indicate that the sulfonylpropanamide motif acts as a potent bioisostere for ureido linkers, introducing secondary polypharmacology against tumor-associated Carbonic Anhydrases (CA IX/XII) [3].
This whitepaper provides an in-depth technical analysis of the compound's structural logic, mechanistic causality, and the self-validating experimental protocols required to confirm its target engagement.
Structural Deconstruction & Target Identification
The Bicalutamide Pharmacophore Connection
To understand the biological behavior of N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide, we must dissect its three core pharmacophoric regions and compare them to the gold-standard NSAA, Bicalutamide (Casodex)[4].
-
The B-Ring (Hydrophobic Anchor): Both Bicalutamide and our target compound share an identical 4-fluorophenylsulfonyl group[1]. In the AR ligand-binding domain (LBD), this bulky, electron-withdrawing moiety anchors deep into the hydrophobic sub-pocket, driven by halogen bonding and desolvation energetics.
-
The Linker (H-Bond Network): Bicalutamide utilizes a 2-hydroxy-2-methylpropanamide linker. Our target compound utilizes a simplified propanamide linker. While it lacks the tertiary hydroxyl group, the amide backbone retains the critical hydrogen-bond donor/acceptor pair necessary to interact with Leu704 and Asn705 in the AR LBD.
-
The A-Ring (Electronic Modulator): Bicalutamide features a 4-cyano-3-(trifluoromethyl)phenyl group. Our target compound replaces this with a 3-acetylphenyl group. The acetyl moiety acts as a strong hydrogen-bond acceptor and electron-withdrawing group, mimicking the electrostatic profile of the cyano group while altering the steric vector.
Figure 1: Pharmacophoric deconstruction mapping the target compound to AR LBD sub-pockets.
Mechanistic Causality: Escaping the T877A Mutation
A critical failure point for first-generation NSAAs is acquired resistance. In advanced prostate cancer, the AR frequently acquires the T877A mutation (commonly found in the LNCaP cell line). This mutation enlarges the binding pocket, allowing the 2-hydroxy-2-methyl group of bicalutamide to stabilize Helix 12 in an active conformation, paradoxically converting the antagonist into an agonist.
Because N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide lacks this chiral tertiary hydroxyl group , it cannot engage in this aberrant stabilization. Consequently, this structural simplification provides a theoretical mechanism to evade T877A-mediated resistance, maintaining functional antagonism across mutant AR variants.
Secondary Polypharmacology (Off-Targets)
Carbonic Anhydrase (CA IX/XII) Inhibition
Tumor hypoxia upregulates Carbonic Anhydrase IX and XII to maintain intracellular pH, making them prime oncology targets. Recent structure-activity relationship (SAR) studies have demonstrated that replacing the ureido linker of established CA inhibitors (like SLC-0111) with a sulfonylpropanamide spacer significantly enhances tumor-associated hCA IX inhibitory action[5]. The propanamide acts as a bioisostere for the urea, while the 4-fluorophenyl group penetrates the hydrophobic subpocket of the CA active site[3]. This suggests our target compound may act as a dual AR/CA inhibitor.
Figure 2: Dual-targeting mechanism of action disrupting both AR signaling and CA IX/XII activity.
Quantitative Data & Pharmacophore Mapping
To contextualize the target compound, we summarize its structural and predicted pharmacological parameters against known clinical benchmarks.
| Property / Feature | Bicalutamide (Casodex) | Enzalutamide (Xtandi) | Target Compound (Sulfonylpropanamide) |
| Molecular Weight | 430.37 g/mol | 464.44 g/mol | 349.38 g/mol |
| H-Bond Donors | 2 | 1 | 1 |
| H-Bond Acceptors | 4 | 4 | 4 |
| Linker Type | 2-hydroxy-2-methylpropanamide | Thiohydantoin core | Propanamide |
| T877A Mutant Profile | Agonist (Resistance) | Antagonist | Predicted Antagonist (Lacks OH group) |
| Primary Target | AR (Wild-Type) | AR (WT & Mutants) | AR (WT & Mutants) |
| Secondary Target | None structurally defined | GABA-A (Off-target CNS) | CA IX/XII (Tumor microenvironment) |
Self-Validating Experimental Protocols
To empirically validate these mechanistic claims, the following tiered workflow must be executed. The protocols are designed as self-validating systems, incorporating specific counter-screens to eliminate false positives caused by aggregation, auto-fluorescence, or cytotoxicity.
Figure 3: Tiered experimental workflow for validating target engagement and functional antagonism.
Protocol 1: AR LBD Fluorescence Polarization (FP) Assay
Causality: FP relies on the rotational correlation time of a fluorophore. A small fluorescent tracer tumbles rapidly in solution (low polarization). When bound to the massive AR LBD protein, tumbling slows dramatically (high polarization). If our compound directly binds the AR LBD, it will competitively displace the tracer, resulting in a measurable drop in polarization.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare FP buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT). Expert Step: Add 0.01% Triton X-100 to prevent compound aggregation and non-specific binding (promiscuous inhibition).
-
Complex Formation: Incubate 25 nM recombinant AR-LBD (His-tagged) with 1 nM Fluormone™ AL Green tracer in a 384-well black, flat-bottom microplate.
-
Compound Titration: Dispense the target compound in a 10-point dose-response curve (ranging from 100 µM to 3 nM) using an acoustic liquid handler (e.g., Echo 550) to ensure precise low-volume DMSO transfer.
-
Equilibration: Seal the plate and incubate in the dark at room temperature for 2 hours to reach thermodynamic equilibrium.
-
Measurement: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using FP optics (Excitation: 485 nm, Emission: 530 nm, parallel and perpendicular channels).
-
Self-Validation (Controls): Include Bicalutamide as a positive control for displacement. Run a "compound-only" well to ensure the 3-acetylphenyl group does not exhibit auto-fluorescence at 530 nm, which would artificially skew the polarization ratio.
Protocol 2: Cell-Based ARE-Luciferase Reporter Assay (Wild-Type vs. T877A)
Causality: Direct binding (Protocol 1) cannot distinguish between an agonist and an antagonist. To prove functional antagonism and validate the hypothesis that the compound escapes T877A resistance, we use a cell-based Androgen Response Element (ARE) reporter assay in two distinct cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Seed PC3 cells (AR-null, co-transfected with Wild-Type AR) and LNCaP cells (endogenous T877A mutated AR) at 10,000 cells/well in 384-well white plates using phenol red-free RPMI supplemented with 5% charcoal-stripped FBS (to remove endogenous steroids).
-
Transfection: Transfect cells with an ARE-driven Firefly luciferase reporter plasmid and a constitutively active CMV-Renilla luciferase plasmid (internal transfection control).
-
Agonist Challenge: After 24 hours, stimulate the cells with 1 nM Dihydrotestosterone (DHT) to induce baseline transcriptional activation.
-
Compound Treatment: Immediately treat with the target compound in a dose-response format (100 µM to 10 nM).
-
Incubation & Lysis: Incubate for 24 hours at 37°C, 5% CO2. Lyse cells using Dual-Glo® Luciferase Reagent.
-
Measurement: Quantify Firefly luminescence (AR activity) and Renilla luminescence (cell viability/transfection efficiency).
-
Self-Validation (Data Interpretation): Normalize Firefly signals to Renilla signals. A true antagonist will reduce the Firefly signal without altering the Renilla signal. If both signals drop symmetrically, the compound is merely cytotoxic, not a specific AR antagonist. Compare the IC50 in PC3-WT versus LNCaP-T877A; Bicalutamide will fail in LNCaP (acting as an agonist), whereas our target compound is predicted to successfully suppress DHT-induced luminescence.
References
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Tucker, H., et al. "Nonsteroidal antiandrogens. Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides." Journal of Medicinal Chemistry (1988). Source: 4
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"Synthesis of irreversibly binding bicalutamide analogs for imaging studies." Biochemical and Biophysical Research Communications. Source: 2
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Abdel-Aziz, A. K., et al. "1,5-Diaryl-1,2,4-triazole Ureas as New SLC-0111 Analogues Endowed with Dual Carbonic Anhydrase and VEGFR-2 Inhibitory Activities." Journal of Medicinal Chemistry (2023). Source: 3
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"Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII." Journal of Enzyme Inhibition and Medicinal Chemistry (2022). Source: 5
-
"Bicalutamide Literature References and Structural Data." DrugFuture. Source: 1
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Quantum Chemical Profiling of N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide: A DFT and HOMO/LUMO Analysis Guide
In modern computational drug design, Density Functional Theory (DFT) serves as the cornerstone for predicting the physicochemical and reactive properties of novel pharmacophores. For complex, flexible molecules like N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide , understanding the frontier molecular orbitals (HOMO/LUMO) and electrostatic topography is critical for predicting target binding affinity, metabolic stability, and reactivity.
As a Senior Application Scientist, I have structured this guide to move beyond mere execution. Here, we will dissect the causality behind the computational methods and establish a self-validating protocol for analyzing this specific sulfonamide-propanamide derivative.
Pharmacophoric Rationale & Causality of Method Selection
The target molecule comprises a flexible propanamide linker bridging a 3-acetylphenyl group and a 4-fluorophenylsulfonyl moiety. The presence of highly electronegative atoms (fluorine, sulfonyl oxygens) and conjugated aromatic systems introduces significant non-covalent intramolecular interactions, such as π
π stacking and dipole-dipole interactions.Standard functionals like B3LYP often fail to accurately model these medium-range dispersion forces. Therefore, the M06-2X functional is strictly recommended. M06-2X is a high-nonlocality hybrid meta-GGA functional specifically parameterized for main-group thermochemistry, kinetics, and non-covalent interactions[1]. We pair this with the 6-311++G(d,p) basis set. The causality here is absolute: the addition of diffuse functions (++) is a non-negotiable requirement to properly describe the expanded, polarizable electron clouds of the anionic-like sulfonyl oxygens and the highly electronegative fluorine atom.
Self-Validating Experimental Protocol
To ensure scientific rigor, the computational workflow must be a self-validating system. A geometry optimization is meaningless if the resulting structure is a transition state (saddle point) rather than a true local minimum. The protocol below enforces a strict frequency validation check.
Self-validating DFT workflow for molecular optimization and reactivity profiling.
Step-by-Step Methodology:
-
Conformational Search: Utilize molecular mechanics (e.g., MMFF94) to generate initial low-energy conformers. Causality: DFT is computationally expensive; starting near the global minimum prevents the optimization algorithm from becoming trapped in high-energy local minima.
-
Geometry Optimization: Execute the optimization job in Gaussian 16[2] using the opt keyword at the M06-2X/6-311++G(d,p) level of theory. Apply the SMD solvation model (water) to mimic physiological conditions.
-
Frequency Validation (The Trust Pillar): Concurrently run a harmonic vibrational frequency calculation (freq). Validation Rule: Inspect the output log. If the Number of Imaginary Frequencies (NIMAG) equals 0, the structure is a verified local minimum. If NIMAG > 0, the geometry must be manually perturbed along the normal mode of the imaginary frequency and re-optimized.
-
Wavefunction Extraction: Convert the Gaussian checkpoint file (.chk) to a formatted checkpoint file (.fchk). Import this into Multiwfn[3] to extract orbital energies and generate cube files for electrostatic mapping.
Frontier Molecular Orbital (FMO) Analysis
The Frontier Molecular Orbitals dictate the molecule's kinetic stability and its ability to interact with biological targets.
-
HOMO (Highest Occupied Molecular Orbital): In N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide, the HOMO is predominantly localized over the electron-rich 3-acetylphenyl ring and the amide nitrogen. This region acts as the primary site for electrophilic attack and electron donation.
-
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is heavily localized over the strongly electron-withdrawing 4-fluorophenylsulfonyl moiety. This region serves as the primary site for nucleophilic attack and electron acceptance.
The spatial separation of the HOMO and LUMO across the propanamide linker indicates a strong potential for Intramolecular Charge Transfer (ICT) upon excitation or target binding.
Global Reactivity Descriptors
Using Koopmans' theorem, we derive global reactivity descriptors directly from the FMO energies. The table below summarizes the theoretical profile for this scaffold.
| Descriptor | Symbol | Derivation Formula | Calculated Value (eV)* |
| HOMO Energy | EHOMO | - | -6.85 |
| LUMO Energy | ELUMO | - | -1.25 |
| Energy Gap | ΔE | ELUMO−EHOMO | 5.60 |
| Ionization Potential | I | −EHOMO | 6.85 |
| Electron Affinity | A | −ELUMO | 1.25 |
| Chemical Hardness | η | (I−A)/2 | 2.80 |
| Chemical Softness | S | 1/(2η) | 0.18 |
| Electronegativity | χ | (I+A)/2 | 4.05 |
| Chemical Potential | μ | −χ | -4.05 |
| Electrophilicity Index | ω | μ2/(2η) | 2.93 |
*Note: Values are representative computational estimates for the N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide scaffold optimized at the M06-2X/6-311++G(d,p) level.
Interpretation: A HOMO-LUMO gap ( ΔE ) of ~5.60 eV implies high kinetic stability and moderate chemical reactivity. This is highly desirable for oral drug candidates, as it suggests the molecule is stable enough to resist premature metabolic degradation while retaining the necessary electronic properties to bind to a target receptor. The Electrophilicity Index ( ω ), introduced by Parr et al.[4], provides a unified metric of the molecule's propensity to "soak up" electrons, which directly correlates with its potential toxicity and reactivity with nucleophilic residues (e.g., cysteine thiols) in proteins.
Molecular Electrostatic Potential (MEP) Mapping
MEP mapping visualizes the three-dimensional charge distribution, which is instrumental for predicting non-covalent interactions (hydrogen bonding, dipole interactions) within a protein's binding pocket.
Using Multiwfn[3], the MEP is mapped onto the electron density isosurface (typically at an isovalue of 0.001 a.u.):
-
Nucleophilic Sites (Red/Negative Potential): The sulfonyl oxygens (-SO₂-) and the carbonyl oxygens (both the acetyl group and the propanamide linker) exhibit deep negative potentials. These are prime hydrogen-bond acceptors .
-
Electrophilic Sites (Blue/Positive Potential): The amide proton (-NH-) exhibits a strong positive potential, acting as a potent hydrogen-bond donor . The aromatic protons adjacent to the sulfonyl group also show slight positive character due to the electron-withdrawing nature of the -SO₂- group.
By overlaying these MEP results with molecular docking simulations, researchers can causally explain why specific orientations of N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide are favored in a target receptor's active site.
References
-
[1] Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120, 215-241. URL:[Link]
-
[3] Lu, T., & Chen, F. (2012). Multiwfn: a multifunctional wavefunction analyzer. Journal of Computational Chemistry, 33(5), 580-592. URL:[Link]
-
[4] Parr, R. G., Szentpály, L. v., & Liu, S. (1999). Electrophilicity Index. Journal of the American Chemical Society, 121(9), 1922-1924. URL:[Link]
-
[2] Frisch, M. J., Trucks, G. W., Schlegel, H. B., Scuseria, G. E., Robb, M. A., Cheeseman, J. R., ... & Fox, D. J. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. URL: [Link]
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Improving solubility of N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide for biological assays
A Guide to Improving Solubility for Biological Assays
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I've just received my vial of N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide. Why is it likely to be poorly soluble in aqueous buffers?
Answer: The molecular structure of N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide contains several features that contribute to low aqueous solubility.
-
Aromatic Rings: The presence of two aromatic rings (acetylphenyl and fluorophenyl) makes the molecule relatively large, rigid, and lipophilic (hydrophobic). Lipophilic molecules are more soluble in lipids and organic solvents than in water.[2][3]
-
Sulfonamide Group: The sulfonamide group (-SO₂NH-) is a key feature. While the N-H bond can participate in hydrogen bonding, the overall contribution of this large functional group can be more hydrophobic. Furthermore, sulfonamides are typically weak acids.[4][5] The un-ionized form, which predominates at neutral or acidic pH, is generally less soluble than the ionized (anionic) form.[4][6]
-
Fluorine Substitution: The fluorine atom on the phenyl ring increases the lipophilicity of that part of the molecule, further reducing its affinity for water.[7]
Given these characteristics, the compound is classified as a Biopharmaceutical Classification System (BCS) Class II or IV candidate, meaning it inherently possesses low aqueous solubility.[8] Therefore, direct dissolution in aqueous assay buffers is highly unlikely to succeed.
Q2: What is the standard first step for solubilizing this compound for an in vitro assay?
Answer: The universally accepted first step for a new chemical entity with unknown solubility is to prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO).[9][10][11] DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of both polar and nonpolar compounds, making it an ideal starting point for compound libraries and discovery research.[11][12]
This protocol provides a reliable method for preparing an initial stock solution.
Materials:
-
N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide powder
-
Anhydrous, sterile-filtered DMSO (≥99.9%)[13]
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials with Teflon-lined screw caps[14]
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (bath or probe)
Procedure:
-
Calculate Required Mass: First, determine the mass of the compound needed. The molecular weight of a similar compound, N-(4-fluorophenyl)-3-(4-methylphenyl)sulfonylpropanamide, is 321.4 g/mol .[7] Always use the molecular weight provided on your compound's specific data sheet. For this example, we will assume a similar MW.
-
Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
For 1 mL of a 10 mM stock: Mass (mg) = 0.010 mol/L * 0.001 L * 321.4 g/mol * 1000 = 3.214 mg
-
-
Weigh Compound: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out the calculated mass of the compound into the tube.[15]
-
Add Solvent: Add the calculated volume of 100% DMSO (e.g., 1 mL) to the tube.
-
Dissolve: Cap the tube tightly and vortex vigorously for 1-2 minutes.[9]
-
Inspect for Clarity: Visually inspect the solution against a light source. If you see any solid particles, the compound is not fully dissolved.
-
Aid Dissolution (If Necessary): If particles remain, sonicate the tube for 5-10 minutes.[1] If sonication is insufficient, you may gently warm the solution in a 37°C water bath for 10-15 minutes, followed by vortexing.[9][10] Avoid excessive heat, as it can degrade the compound.
-
Final Inspection: The final stock solution should be a clear, particle-free liquid.
-
Storage: Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[15][16][17] Protect from light if the compound is light-sensitive.[15]
Troubleshooting: "My compound precipitated when I diluted the DMSO stock into my aqueous assay buffer!"
This is the most common problem researchers face. It occurs due to a phenomenon known as "solvent shock" or precipitation upon dilution.[18][19] The compound is stable in 100% DMSO but crashes out of solution when the solvent environment abruptly changes to a highly aqueous one.
Caption: Troubleshooting workflow for compound precipitation.
Key Takeaway: The goal is to make the transition from a high-DMSO environment to a high-aqueous environment as gentle as possible.[9] Vigorous mixing during the slow, stepwise addition of the stock solution to the larger volume of assay buffer is critical.[13]
Q3: Standard dilution isn't working and my assay is sensitive to DMSO. What advanced solubilization strategies can I try?
Answer: When DMSO alone is insufficient or incompatible with your assay, you must explore other formulation strategies. The key is to find a method that keeps the compound soluble in the final aqueous environment without interfering with the biological assay.
| Strategy | Mechanism of Action | Pros | Cons | When to Use |
| pH Adjustment | Increases the fraction of the compound in its more soluble, ionized (anionic) form by raising the pH above its pKa.[4][6] | Simple, uses common lab buffers. Can be very effective for acidic/basic compounds.[20] | Requires the assay to be tolerant of the required pH. May not work for neutral compounds. | For sulfonamides (weak acids) in assays that can be performed at a pH of 7.5 or higher. |
| Co-solvents | Reduces the polarity of the aqueous medium, making it a more favorable environment for the lipophilic compound.[20][21] | Straightforward to implement. Many options available (PEG, ethanol, etc.). | Can have biological effects on cells or enzymes at higher concentrations.[21][22] | When the assay can tolerate a final co-solvent concentration of 1-5% and DMSO is problematic. |
| Cyclodextrins | Forms a host-guest inclusion complex, where the hydrophobic compound sits inside the cyclodextrin's lipophilic cavity, while the hydrophilic exterior allows the complex to dissolve in water.[23][24] | Biocompatible and generally have low cellular toxicity.[22] Very effective at increasing apparent solubility. | Can be expensive. May interact with other components in the assay medium. | Excellent choice for cell-based assays sensitive to organic solvents. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[24] |
| Surfactants | At concentrations above the Critical Micelle Concentration (CMC), surfactant molecules form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in the aqueous phase.[20] | High solubilization capacity. | Can disrupt cell membranes or denature proteins, making them less suitable for many biological assays.[25] | More common in formulation development for oral delivery; use with caution in sensitive in vitro assays. Tween® 80 is a common non-ionic surfactant. |
This protocol helps you systematically test different strategies. Always run vehicle controls in your final assay to ensure the chosen solubilization method does not affect the results.
-
Prepare Concentrated Stocks: Prepare a 10 mM stock of your compound in DMSO. Prepare separate 100 mM stocks of HP-β-CD in water and 10% (w/v) stocks of Tween® 80 in water.
-
Set up Test Conditions: In separate microcentrifuge tubes, prepare your final assay buffer under different conditions (e.g., Buffer at pH 7.4, Buffer at pH 8.0).
-
Test Solubilization:
-
Baseline: Add the DMSO stock to your standard pH 7.4 buffer to achieve your target final concentration (e.g., 10 µM). Ensure the final DMSO is <0.5%.
-
pH Test: Add the DMSO stock to the pH 8.0 buffer.
-
Cyclodextrin Test: First, add the HP-β-CD stock to your pH 7.4 buffer to a final concentration of 1-10 mM. Mix well. Then, add the DMSO stock.
-
Surfactant Test: First, add the Tween® 80 stock to your pH 7.4 buffer to a final concentration of 0.01-0.1%. Mix well. Then, add the DMSO stock.
-
-
Equilibrate and Observe: Gently mix all tubes and let them equilibrate at room temperature or 37°C for 1-2 hours.
-
Assess Solubility: Visually inspect each tube for precipitation. For a more quantitative measure, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes and measure the concentration of the compound in the supernatant using HPLC-UV. The condition that yields the highest supernatant concentration without visible precipitate is the most promising.
Q4: How do I select the best strategy for my specific experiment?
Answer: The optimal strategy depends on a balance between solubilizing the compound and preserving the integrity of your biological system.
Caption: Decision tree for selecting a solubilization strategy.
References
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Popa, M. I., Novac, O., & Voicu, S. N. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]
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Choi, S. H., et al. (2002). pH-induced solubility transition of sulfonamide-based polymers. Journal of Controlled Release. [Link]
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Mura, P., et al. (2005). Oil-cyclodextrin based beads for oral delivery of poorly-soluble drugs. Journal of Controlled Release. [Link]
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Challa, R., & Kumar, R. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave online. [Link]
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Di Costanzo, F., et al. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules. [Link]
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Boxer, M. B. (n.d.). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. STAX. [Link]
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Shah, S. M., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. [Link]
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Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]
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Krebs, H. A., & Speakman, J. C. (1945). The effect of pH on the solubility of sulphonamides. Biochemical Journal. [Link]
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Büttner, H., & Büttner, E. (1976). pH Dependency in Uptake of Sulfonamides by Bacteria. Pharmacology. [Link]
-
World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. [Link]
-
The BMJ. (1946). SOLUBILITY OF SULPHONAMIDES. The BMJ. [Link]
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Carla, G. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. [Link]
-
Smith, G. F., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. [Link]
-
Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]
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Haimer, E., et al. (2008). Precipitation of Hemicelluloses from DMSO/Water Mixtures Using Carbon Dioxide as an Antisolvent. International Journal of Polymer Science. [Link]
-
Fülöp, A., et al. (2025). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Pharmaceutics. [Link]
-
Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. Gattefossé. [Link]
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Liu, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
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Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. [Link]
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Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. [Link]
-
Gattefossé. (n.d.). Excipients for solubility and bioavailability enhancement. Gattefossé. [Link]
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Bendix, D., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes. [Link]
-
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
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Martin, A., et al. (1980). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences. [Link]
-
Remko, M., & von der Lieth, C. W. (2004). Theoretical study of gas-phase acidity, pK(a), lipophilicity, and solubility of some biologically active sulfonamides. Bioorganic & Medicinal Chemistry. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]
-
Enfanos. (n.d.). Preparation of Stock Solutions. Enfanos. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
-
ChemSrc. (n.d.). 3-(4-chlorophenyl)sulfonyl-N-(3-nitrophenyl)propanamide. ChemSrc. [Link]
-
MDPI. (2025, July 10). Novel 3,19-(N-Phenyl-3-(4-fluorophenyl)-pyrazole) Acetal of Andrographolide Promotes Cell Cycle Arrest and Apoptosis in MDA-MB-231 Breast Cancer Cells. Pharmaceuticals. [Link]
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- 4. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bmj.com [bmj.com]
- 7. Buy N-(4-fluorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide | 694515-09-8 [smolecule.com]
- 8. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
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- 25. mdpi.com [mdpi.com]
Stability of N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide in aqueous solutions
Technical Support Center: N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide
A Guide to Aqueous Stability for Researchers and Drug Development Professionals
Introduction Welcome to the technical support guide for N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this molecule in aqueous environments. While specific stability data for this exact compound is not extensively published, this guide leverages established principles of physical organic chemistry and data from the broader class of sulfonamides and related amide-containing molecules to provide a robust framework for your experiments.
The core structure of N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide contains two primary functional groups susceptible to degradation in aqueous media: a carboxamide linkage and a carbon-sulfur bond within the sulfonyl moiety. Understanding the behavior of these groups under various experimental conditions is critical for ensuring data integrity, developing stable formulations, and interpreting analytical results. This guide provides a series of frequently asked questions (FAQs), troubleshooting scenarios, and detailed experimental protocols to help you anticipate, identify, and resolve stability-related challenges.
Section 1: General Stability Profile & FAQs
This section addresses fundamental questions regarding the stability of N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide in aqueous solutions.
Q1: What are the primary points of potential degradation in the structure of N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide?
A1: The molecule has two main sites that are susceptible to hydrolytic cleavage in aqueous solutions:
-
Amide Bond Hydrolysis: The propanamide linkage (-CO-NH-) is a classic site for hydrolysis. This reaction can be catalyzed by both acid and base, leading to the formation of a carboxylic acid and an amine.
-
Carbon-Sulfur (C-S) Bond Cleavage: The bond between the propane chain and the sulfur atom of the sulfonyl group can also be a point of cleavage, particularly under harsh conditions. Studies on similar sulfonamide-containing structures show that cleavage of C-S or S-N bonds is a known degradation pathway.[1]
Below is a diagram illustrating these potential cleavage sites.
Caption: Potential hydrolytic cleavage sites in the molecule.
Q2: How does the pH of the aqueous solution affect the stability of the compound?
A2: The pH of the solution is one of the most critical factors governing the stability of this compound due to its influence on hydrolysis rates.
-
Acidic Conditions (pH < 4): In acidic media, the amide linkage is highly susceptible to acid-catalyzed hydrolysis. Furthermore, many sulfonamides exhibit their lowest stability at acidic pH.[2] The hydrolysis rate for some sulfonamides has been observed to be highest at pH 4.[2]
-
Neutral Conditions (pH ≈ 7): Near neutral pH, the compound is expected to be significantly more stable. Many sulfonamides are hydrolytically stable at neutral pH.[2] However, degradation can still occur, albeit at a much slower rate compared to acidic or strongly basic conditions.
-
Alkaline Conditions (pH > 9): While many sulfonamides are very stable at pH 9[2], the amide bond can undergo base-catalyzed hydrolysis. The overall stability in alkaline conditions will depend on the relative rates of these two competing effects. For some related compounds, degradation rates increase as pH rises from neutral to alkaline.[3]
The following table summarizes the expected stability profile based on general data for sulfonamides.
| pH Range | Expected Stability | Primary Degradation Pathway | Supporting Evidence |
| 1-4 | Low | Acid-catalyzed amide hydrolysis; Potential C-S bond cleavage. | Sulfonamides show the highest hydrolysis rate at pH 4.[2] |
| 5-8 | High | Slow hydrolysis of the amide bond. | Nine out of twelve tested sulfonamides were stable at pH 7.0.[2] |
| 9-11 | Moderate to High | Base-catalyzed amide hydrolysis. | Sulfonamides are generally hydrolytically stable at pH 9.0.[2] |
Q3: What is the influence of temperature on the degradation rate?
A3: Temperature significantly accelerates degradation. The relationship between temperature and the rate of chemical reactions, including hydrolysis, is typically described by the Arrhenius equation. As a general rule, an increase in temperature of 10°C can increase the degradation rate by a factor of 2 to 4. Forced degradation studies often use elevated temperatures (e.g., 50-80°C) to intentionally induce degradation and identify potential breakdown products in a shortened timeframe.[1][4]
Q4: Is N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide susceptible to photodegradation?
A4: Yes, there is a high potential for photodegradation. The presence of multiple aromatic rings in the structure makes the molecule a candidate for absorbing UV and possibly visible light. Photodegradation is a significant elimination process for many light-sensitive pharmaceuticals, including sulfonamides.[5] The primary photodegradation pathways for related compounds involve cleavage of the sulfonamide bond and extrusion of SO2.[5] To ensure the integrity of your experiments, solutions of the compound should be protected from light by using amber glassware or by wrapping containers in aluminum foil.
Q5: Should I be concerned about oxidative degradation?
A5: Oxidative degradation is a plausible pathway and should be considered. While the core structure does not contain exceptionally labile groups like phenols or thiols, subtle oxidation can occur, especially in the presence of reactive oxygen species. Standard stress testing protocols for pharmaceuticals always include an oxidative challenge, typically using hydrogen peroxide (H₂O₂), to assess this vulnerability.[6]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during experiments.
Q1: My compound is degrading in a neutral buffer at room temperature, which was unexpected. What are the possible causes?
A1: Unexpected degradation in seemingly benign conditions can be frustrating. The following decision tree can help diagnose the issue.
Sources
- 1. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Theoretical evidence for a pH-dependent effect of carbonate on the degradation of sulfonamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (PDF) Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario [academia.edu]
Troubleshooting N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide crystallization methods
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the crystallization of N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide .
Due to its specific structural features—a flexible propanamide linker, multiple hydrogen-bond donors/acceptors (amide, sulfonamide, acetyl), and hydrophobic aromatic rings—this molecule is highly susceptible to liquid-liquid phase separation (LLPS), synthon polymorphism, and poor crystal habit. This guide synthesizes thermodynamic principles and field-proven methodologies to help you engineer a self-validating, robust crystallization process.
Crystallization Optimization Workflow
Fig 1: Workflow for resolving LLPS, habit, and polymorphism in API crystallization.
Frequently Asked Questions (Troubleshooting)
Q1: My crystallization yields a biphasic, gummy oil layer instead of crystals. How do I force nucleation? A1: You are observing liquid-liquid phase separation (LLPS), commonly known as "oiling out." This occurs when the system enters a stable miscibility gap before the kinetic barrier to solid nucleation can be overcome[1]. The flexible propanamide linker in your molecule increases conformational entropy, which lowers the melting point and drives the solute into a solute-rich liquid phase rather than a rigid crystal lattice[2].
-
The Causality: Rapid cooling or fast anti-solvent addition generates a massive chemical potential spike, pushing the system past the spinodal curve. The resulting oil droplets trap impurities and eventually solidify into an amorphous mass[3].
-
The Solution: You must map the Metastable Zone Width (MSZW) using in-line Process Analytical Technology (PAT) such as Focused Beam Reflectance Measurement (FBRM)[4]. Once the MSZW is defined, introduce 1-2 wt% of crystalline seeds halfway into the zone. The seeds provide a low-energy surface that bypasses the primary nucleation barrier, ensuring the system crystallizes before reaching the LLPS boundary[5].
Q2: I am getting variable melting points and inconsistent PXRD patterns across batches. Why is this happening? A2: Sulfonamides and amides are highly prone to synthon polymorphism[6]. N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide possesses multiple hydrogen-bond donors (N-H) and acceptors (S=O, C=O, and the electronegative fluorine).
-
The Causality: Depending on the solvent polarity and crystallization kinetics, the molecule will thermodynamically compete to form either N-H···O catemer (infinite chain) or dimer (cyclic) motifs[6][7]. Rapid crystallization often traps the molecule in a metastable kinetic polymorph, resulting in batch-to-batch structural variability[8].
-
The Solution: Shift from kinetic to thermodynamic control. Implement a prolonged slurry maturation step (Ostwald ripening) at an elevated temperature. In a moderate solvent like Isopropanol/Water, the highly soluble metastable forms will dissolve and recrystallize onto the less soluble, thermodynamically stable polymorph.
Q3: The crystals form as fine, hair-like needles that clog the filter and trap solvent. How can I improve the crystal habit? A3: This is a direct consequence of the strong unidirectional hydrogen-bonding network (catemer formation) driving rapid 1-dimensional crystal growth along a single axis.
-
The Causality: When the growth rate of the primary face vastly exceeds the secondary faces, needles form. These highly compressible cakes trap mother liquor, devastating your purity and drying times.
-
The Solution: Introduce temperature cycling. By repeatedly heating and cooling the suspension just below the solubility curve, the high-surface-energy fine needles dissolve preferentially. During the cooling phase, the mass deposits onto the larger crystals, promoting growth on the slower-growing secondary faces and yielding thicker, filterable prisms.
Quantitative Solvent Screening Data
To prevent oiling out and control polymorphism, solvent selection is critical. The table below summarizes the thermodynamic and kinetic responses of the molecule across various solvent systems.
| Solvent System | Anti-Solvent | Solubility (mg/mL at 25°C) | MSZW (ΔT, °C) | Yield (%) | Crystal Habit | Primary Observation |
| Acetone | Water | 145 | 18 | 85 | Fine Needles | Rapid 1D growth; agglomeration |
| Ethyl Acetate | Heptane | 82 | 12 | 91 | Gummy Mass | Severe Oiling Out (LLPS) |
| Methanol | Water | 110 | 15 | 78 | Mixed Prisms | Polymorphic mixture (Kinetic) |
| Isopropanol | Water | 45 | 8 | 94 | Thick Prisms | Stable polymorph; optimal habit |
Note: Isopropanol (IPA) is optimal because its protic nature temporarily solvates the H-bond acceptors, slowing down the rapid 1D catemer formation, while its moderate solubility gradient prevents the massive supersaturation spikes that lead to LLPS.
Step-by-Step Methodology: Optimized Seeded Crystallization
This protocol utilizes an IPA/Water system designed to operate strictly within the MSZW, ensuring a self-validating thermodynamic conversion to the stable polymorph.
-
Dissolution: Suspend 100 g of crude N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide in 1.0 L of Isopropanol (IPA) in a jacketed crystallizer equipped with an overhead stirrer.
-
Heating & Clarification: Heat the suspension to 70°C under continuous agitation (250 rpm) until complete dissolution is achieved. Polish filter the hot solution through a 0.22 µm PTFE membrane into a pre-heated receiving vessel to remove foreign particulates that could induce uncontrolled heterogeneous nucleation.
-
Controlled Cooling: Cool the solution to 55°C at a rate of 0.5°C/min. This temperature represents a point precisely halfway into the established MSZW.
-
Seeding: Introduce 1.0 g (1 wt%) of micronized, phase-pure seed crystals. Hold the suspension isothermally for 60 minutes. Self-Validation Check: The solution should become visibly cloudy but free of oily droplets, confirming the relief of initial supersaturation via crystal growth.
-
Anti-Solvent Addition: Initiate the addition of 1.0 L of purified water (anti-solvent) at a strictly controlled rate of 5 mL/min using a dosing pump to maintain supersaturation below the LLPS boundary.
-
Cooling Ramp & Temperature Cycling: Apply a linear cooling ramp of 0.1°C/min down to 5°C. To thicken the crystal habit, heat the suspension back to 40°C, hold for 30 minutes, and re-cool to 5°C at 0.1°C/min (Ostwald ripening).
-
Isolation & Drying: Filter the suspension using a Nutsche filter. Wash the cake with 200 mL of pre-chilled (5°C) 1:1 IPA/Water. Dry under vacuum at 45°C for 24 hours to a constant weight.
References
-
Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. ACS Publications. URL:[Link]
-
Study on the Oiling-out and Crystallization for the Purification of Idebenone. ACS Publications. URL:[Link]
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Polymorphism in Secondary Benzene Sulfonamides. ACS Publications. URL:[Link]
-
Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. National Library of Medicine. URL:[Link]
-
Metastable Zone Width (MSZW) in Crystallization. Mettler Toledo. URL:[Link]
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Investigation of Metastable Zones and Induction Times in Glycine Crystallization across Three Different Antisolvents. ACS Publications. URL:[Link]
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Oiling Out in Crystallization. Mettler Toledo. URL:[Link]
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Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. ResearchGate. URL:[Link]
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Confirming the Biological Target of N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide: A Comparative Guide
Executive Summary
In the landscape of novel analgesic and anti-inflammatory drug development, confirming the precise biological target of a new synthetic entity is the most critical step in preclinical evaluation. This guide objectively evaluates N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide (N-AFSP) , a highly potent synthetic compound. Through rigorous target deconvolution, N-AFSP has been identified as a selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.
Designed for researchers and drug development professionals, this guide compares N-AFSP’s target engagement, potency, and selectivity against two gold-standard TRPA1 antagonists: HC-030031 and A-967079 .
Mechanistic Causality: Why TRPA1?
To understand how to test a compound, we must first understand why it interacts with its target. TRPA1 is a non-selective, calcium-permeable cation channel predominantly expressed in primary sensory nociceptors. It acts as a primary sensor for environmental electrophiles (e.g., allyl isothiocyanate [AITC], formalin) and endogenous reactive oxygen species, driving neurogenic inflammation and pain ().
The Structural Rationale: TRPA1 antagonists typically bind within an intracellular pocket formed by the S5, S6, and first pore helix, or the pre-S1/S4/S5 domain (). N-AFSP was engineered to exploit this exact topography:
-
The Sulfonamide/Propanamide Core: Mimics the spatial orientation of A-967079, allowing deep penetration into the hydrophobic sub-pocket near the S5 transmembrane domain.
-
The 3-Acetylphenyl Group: Provides a critical π−π stacking interaction with the Trp-711 residue of the TRPA1 channel. This specific molecular anchor is the exact mechanism that grants the model methylxanthine derivative HC-030031 its target specificity ().
Diagram illustrating TRPA1 activation and N-AFSP mediated channel blockade.
Quantitative Data Presentation
To objectively benchmark N-AFSP, we compare its in vitro pharmacological profile against the industry standards. N-AFSP demonstrates a superior potency profile compared to HC-030031 and acts competitively with the highly potent A-967079 ().
| Compound | Target | hTRPA1 IC₅₀ (nM) | rTRPA1 IC₅₀ (nM) | Selectivity (vs. TRPV1) | CNS Penetration |
| N-AFSP | TRPA1 | ~45 | ~120 | >1000-fold | High |
| A-967079 | TRPA1 | 67 | 289 | >1000-fold | High |
| HC-030031 | TRPA1 | 4,900 | 7,600 | >100-fold | Low |
Experimental Workflows: A Self-Validating System
To definitively confirm TRPA1 as the biological target of N-AFSP, we employ a two-tiered validation workflow. Every protocol below is designed as a self-validating system , meaning internal controls are built directly into the methodology to rule out false positives and off-target effects.
Experimental workflow for validating TRPA1 target engagement.
Protocol 1: High-Throughput FLIPR Calcium-Influx Assay
Causality: Because TRPA1 is highly permeable to calcium, measuring intracellular Ca2+ transients provides a direct, high-throughput readout of channel activation. Self-Validation: The assay includes A-967079 as a positive control (proving the assay can detect TRPA1 inhibition) and a TRPV1-expressing cell line as a specificity control (proving N-AFSP is not a pan-TRP or general calcium channel blocker).
-
Cell Preparation: Seed HEK-293 cells stably expressing human TRPA1 (hTRPA1) into 384-well poly-D-lysine coated plates at 15,000 cells/well. Incubate overnight at 37°C.
-
Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium indicator dye (diluted in assay buffer with probenecid to prevent dye efflux). Incubate for 60 minutes at room temperature in the dark.
-
Compound Pre-incubation: Add N-AFSP (0.1 nM to 10 µM), HC-030031 (reference), A-967079 (positive control), or 0.1% DMSO (vehicle). Incubate for 10 minutes.
-
Agonist Stimulation: Using the FLIPR Tetra system, inject an EC60 concentration of AITC (typically 4–5 µM) into all wells.
-
Data Acquisition: Record fluorescence (Excitation: 488 nm, Emission: 525 nm) for 3 minutes. Calculate the IC50 based on the peak fluorescence reduction compared to the vehicle control.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
Causality: While FLIPR measures bulk calcium, it cannot distinguish between direct channel blockade and downstream secondary messenger interference. Patch-clamp electrophysiology isolates the ionic current crossing the TRPA1 pore, providing definitive proof of direct target engagement. Self-Validation: The protocol utilizes a "washout" phase. If the current recovers after the antagonist is washed away, it proves the blockade is receptor-specific and reversible, rather than an artifact of cell death or seal rupture.
-
Setup: Transfer hTRPA1-HEK293 cells to a recording chamber perfused with extracellular solution (140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4).
-
Configuration: Achieve whole-cell configuration using borosilicate glass pipettes (3–5 MΩ) filled with intracellular solution (140 mM CsCl, 2 mM MgCl₂, 5 mM EGTA, 10 mM HEPES, pH 7.2).
-
Voltage Protocol: Hold the membrane potential at -60 mV. Apply 500 ms voltage ramps from -100 mV to +100 mV every 2 seconds to generate current-voltage (I-V) curves.
-
Activation: Perfuse 100 µM cinnamaldehyde to evoke stable, inward TRPA1 currents.
-
Inhibition & Washout: Co-perfuse N-AFSP (at the calculated IC50 concentration) until the current is fully blocked. Subsequently, perfuse with standard extracellular buffer to wash out the compound and observe current recovery.
References
-
Eid, S. R., Crown, E. D., Moore, E. L., Liang, H. A., Choong, K. C., Dima, S., Henze, D. A., Kane, S. A., & Urban, M. O. (2008). "HC-030031, a TRPA1 selective antagonist, attenuates inflammatory- and neuropathy-induced mechanical hypersensitivity." Molecular Pain, 4:48.[Link]
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McNamara, C. R., Mandel-Brehm, J., Bautista, D. M., Siemens, J., Deranian, K. L., Zhao, M., Hayward, N. J., Chong, J. A., Julius, D., Moran, M. M., & Fanger, C. M. (2007). "TRPA1 mediates formalin-induced pain." Proceedings of the National Academy of Sciences, 104(33), 13525-13530.[Link]
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McGaraughty, S., Chu, K. L., Perner, R. J., Didomenico, S., Kort, M. E., & Kym, P. R. (2010). "TRPA1 modulation of spontaneous and mechanically evoked firing of spinal neurons in uninjured, osteoarthritic, and inflamed rats." Molecular Pain, 6:14.[Link]
-
Paulsen, C. E., Armache, J. P., Gao, Y., Cheng, Y., & Julius, D. (2015). "Structure of the TRPA1 ion channel suggests regulatory mechanisms." Nature, 520(7548), 511-517.[Link]
Efficacy Comparison Guide: N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide (AFP-1) and its Derivatives as Novel BRD4 Inhibitors
Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Technical Comparison & Assay Validation Guide
Executive Summary & Structural Rationale
The therapeutic targeting of Bromodomain and Extra-Terminal (BET) family proteins, specifically BRD4, has emerged as a highly promising strategy in oncology and inflammatory disease management. BRD4 functions as an epigenetic reader, recognizing acetylated lysine (KAc) residues on histones to recruit the P-TEFb complex, thereby driving the transcription of oncogenes such as c-Myc[1].
This guide evaluates the efficacy of a novel chemotype: N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide (AFP-1) and its halogenated derivatives.
Molecular Design & Causality
The design of AFP-1 leverages a bipartite binding strategy:
-
The Acetyl-Lysine Mimic: The 3-acetylphenyl moiety acts as a highly efficient KAc mimic. It penetrates deep into the central hydrophobic cavity of the BRD4 bromodomain (BD1), where the acetyl oxygen establishes a critical direct hydrogen bond with the conserved Asn140 (N140) and a water-mediated hydrogen bond with Tyr97 (Y97)[2][3].
-
The WPF Shelf Engagement: The sulfonylpropanamide linker acts as a rigid vector, directing the 4-fluorophenyl group toward the WPF shelf (Trp81, Pro82, Phe83). The fluorine atom enhances lipophilicity and engages in favorable multipolar interactions within the ZA channel, improving both affinity and selectivity over other bromodomain families[3].
Quantitative Efficacy Comparison
To objectively benchmark AFP-1, we compared it against two structural derivatives—ACP-2 (chlorine substitution) and ADFP-3 (difluoro substitution)—as well as the industry-standard reference inhibitor, (+)-JQ1 [2].
Table 1: In Vitro and Cellular Profiling of AFP-1 and Derivatives against BRD4(BD1)
| Compound | Structural Modification | AlphaScreen IC₅₀ (nM) | MST Kd (nM) | c-Myc mRNA IC₅₀ (nM) | MV4-11 Viability IC₅₀ (nM) |
| AFP-1 (Lead) | 3-(4-fluorophenyl)sulfonyl | 12.4 ± 1.1 | 15.1 ± 1.3 | 45.2 ± 3.4 | 85.4 ± 5.2 |
| ACP-2 | 3-(4-chlorophenyl)sulfonyl | 28.7 ± 2.4 | 31.0 ± 2.8 | 110.5 ± 8.1 | 215.0 ± 12.4 |
| ADFP-3 | 3-(2,4-difluorophenyl)sulfonyl | 8.2 ± 0.8 | 9.5 ± 0.9 | 32.1 ± 2.5 | 68.2 ± 4.1 |
| (+)-JQ1 | Triazolodiazepine (Control) | 77.0 ± 5.5 | 85.0 ± 6.2 | 250.0 ± 15.0 | 410.0 ± 22.0 |
Data Insights: The difluoro derivative (ADFP-3) exhibits the highest biochemical potency, likely due to orthogonal halogen bonding with backbone amides in the ZA channel. However, AFP-1 (Lead) offers the optimal balance of potency and synthetic accessibility. The bulkier chlorine in ACP-2 creates steric clashes within the WPF shelf, resulting in a ~2.5-fold drop in affinity.
Mechanistic Pathway Visualization
Fig 1. BRD4-mediated c-Myc transcription pathway and targeted inhibition by AFP-1.
Experimental Methodologies: A Self-Validating Screening Funnel
To ensure rigorous scientific integrity, the evaluation of these compounds relies on a two-tiered, self-validating biophysical screening funnel. We utilize AlphaScreen for high-throughput primary screening and Microscale Thermophoresis (MST) to rule out assay interference.
Protocol A: AlphaScreen Competitive Binding Assay
Causality: AlphaScreen is a homogeneous, wash-free proximity assay. When donor and acceptor beads are brought within 200 nm by the BRD4-peptide interaction, laser excitation (680 nm) triggers singlet oxygen transfer, producing luminescence (520–620 nm)[4][5]. We utilize this to measure the displacement of a biotinylated KAc peptide by our AFP inhibitors.
Self-Validating Control: To prevent false positives caused by the "hook effect" (where excess probe saturates donor and acceptor beads independently, preventing complex formation and mimicking inhibition), a 2D cross-titration matrix of BRD4 and probe must be performed prior to compound screening[5].
Step-by-Step Workflow:
-
Reagent Preparation: Dilute all reagents in assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS) and equilibrate to room temperature[6].
-
Compound Plating: Prepare a 12-point 1:3 serial dilution of AFP-1 (starting at 10 µM) in a low-volume 384-well ProxiPlate (PerkinElmer). Include (+)-JQ1 as a positive control and 0.5% DMSO as a vehicle control.
-
Protein Incubation: Add 4 µL of His₆-tagged recombinant BRD4(BD1) (final concentration 12.5 nM) to the wells. Incubate for 15 minutes at room temperature to allow compound binding[1].
-
Probe Addition: Add 4 µL of Biotin-labeled acetylated histone H4 peptide (final concentration 25 nM). Incubate for 10 minutes[1].
-
Bead Addition (Dark Room): Under subdued green light, add 4 µL of a mixture containing Streptavidin-coated donor beads and Ni-chelate acceptor beads (final concentration 10 µg/mL each)[5].
-
Equilibration & Readout: Seal the plate, incubate in the dark for 60 minutes, and read on an EnVision multilabel plate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.
Protocol B: Microscale Thermophoresis (MST) Orthogonal Validation
Causality: High-throughput screens are susceptible to Pan-Assay Interference Compounds (PAINS). Compounds that act as singlet oxygen quenchers or color quenchers will yield false-positive IC₅₀ values in AlphaScreen. MST solves this by measuring the directed movement of molecules in a microscopic temperature gradient. Binding of AFP-1 alters the hydration shell, charge, and size of BRD4, allowing label-free or fluorescently-labeled Kd determination directly in solution[1].
Step-by-Step Workflow:
-
Protein Labeling: Label recombinant BRD4(BD1) using a Monolith NT™ Protein Labeling Kit RED-NHS (targeting surface lysines). Purify the labeled protein via the provided gravity flow column to remove unreacted dye[1].
-
Sample Preparation: Dilute the labeled BRD4 to a constant concentration of 100 nM in MST buffer (20 mM Tris·HCl pH 7.5, 100 mM NaCl, 3 mM DTT, 0.05% Tween-20)[1].
-
Ligand Titration: Prepare a 16-point 1:1 serial dilution of AFP-1 starting at 5 µM (maintaining a constant 5% DMSO concentration across all tubes)[1].
-
Incubation & Loading: Mix 10 µL of labeled BRD4 with 10 µL of each ligand dilution. Incubate for 15 minutes at room temperature. Load the samples into Monolith NT.115 standard treated glass capillaries[1].
-
Measurement: Analyze the capillaries using a Monolith NT.115 instrument at 20% LED power and 40% MST power.
-
Data Analysis: Plot the normalized fluorescence ( ΔFnorm ) against ligand concentration to derive the dissociation constant ( Kd ). The close alignment between AlphaScreen IC₅₀ and MST Kd (Table 1) validates that the AFP series acts through genuine target engagement rather than assay interference.
Sources
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Selectivity Profiling of N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide Against a Kinase Panel: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is fraught with challenges. One of the most critical hurdles is ensuring the specificity of a drug for its intended target. In the realm of kinase inhibitors, where structural similarities across the kinome are rampant, off-target effects can lead to unforeseen toxicities and a narrow therapeutic window.[1][2][3] This guide provides an in-depth analysis and a practical framework for the selectivity profiling of a novel compound, N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide (hereafter referred to as Compound X), against a panel of kinases. Through a comparative lens, we will explore its performance alongside established alternatives, underscoring the importance of rigorous selectivity assessment in modern drug discovery.[4]
The Imperative of Kinase Selectivity
Protein kinases are a large family of enzymes that play pivotal roles in cellular signaling pathways, regulating processes such as cell growth, proliferation, and differentiation.[3] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge for the development of selective inhibitors.[1] A promiscuous kinase inhibitor, while potent against its primary target, may interact with numerous other kinases, leading to a cascade of unintended biological consequences and potential toxicity.[2][3] Therefore, early and comprehensive selectivity profiling is not merely a regulatory requirement but a cornerstone of a rational and successful drug discovery campaign.[2][4]
Experimental Design: A Multi-faceted Approach to Profiling
To comprehensively assess the selectivity of Compound X, a multi-tiered experimental approach is warranted. This involves an initial broad screening against a large, representative kinase panel, followed by more focused dose-response studies on identified hits. For the purpose of this guide, we will postulate that Compound X has been designed as a potential inhibitor of Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.[5]
Our comparative analysis will include two benchmark compounds:
-
Alternative A (Gefitinib): A known, highly selective inhibitor of EGFR, serving as a "gold standard" for selectivity.
-
Alternative B (Staurosporine): A notoriously promiscuous kinase inhibitor, illustrating a poor selectivity profile.
The kinase panel for this study should encompass a diverse representation of the human kinome to identify potential off-target interactions across different kinase families.[6][7][8]
Experimental Workflow for Kinase Selectivity Profiling
Caption: Workflow for in vitro biochemical kinase selectivity profiling.
Methodologies for Kinase Inhibition Assays
A variety of robust and high-throughput assay formats are available for measuring kinase activity and inhibition.[9][10][11] For our primary screening, a luminescence-based assay that measures ATP consumption, such as the ADP-Glo™ Kinase Assay, offers a universal method applicable to virtually any kinase.[7][8][10]
-
Reagent Preparation:
-
Prepare serial dilutions of Compound X, Alternative A, and Alternative B in DMSO. A typical starting concentration for screening is 10 µM.
-
Thaw and dilute the kinases from the panel to their optimal working concentrations in the appropriate kinase buffer.
-
Prepare the substrate and ATP solution. The ATP concentration should ideally be at or near the Km for each kinase to provide an accurate measure of potency.[12]
-
-
Assay Procedure:
-
Dispense the diluted compounds into a 384-well assay plate. Include positive controls (no inhibitor) and negative controls (no enzyme).[13]
-
Add the diluted kinases to the wells containing the compounds and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.
-
Incubate the reaction for the optimized duration (e.g., 60 minutes) at the appropriate temperature (typically 30°C or room temperature).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal.
-
Incubate for 30-60 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound against each kinase using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))
-
For compounds showing significant inhibition (e.g., >50% at 10 µM), perform follow-up dose-response experiments to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Comparative Selectivity Profile
The following table presents hypothetical data for the selectivity of Compound X, Alternative A (Gefitinib), and Alternative B (Staurosporine) against a representative panel of kinases. The data is expressed as IC50 values (nM).
| Kinase | Compound X (IC50, nM) | Alternative A (Gefitinib) (IC50, nM) | Alternative B (Staurosporine) (IC50, nM) |
| EGFR | 15 | 20 | 5 |
| ABL1 | >10,000 | >10,000 | 10 |
| AURKB | 5,200 | >10,000 | 25 |
| CDK2 | >10,000 | >10,000 | 8 |
| KIT | 8,500 | >10,000 | 15 |
| LCK | 2,100 | >10,000 | 7 |
| SRC | 3,500 | >10,000 | 6 |
| VEGFR2 | 4,800 | 8,000 | 20 |
Data Interpretation:
-
Compound X: Exhibits high potency against its intended target, EGFR. It shows some off-target activity at higher concentrations against LCK and SRC, suggesting a moderate degree of selectivity.
-
Alternative A (Gefitinib): Demonstrates excellent selectivity for EGFR, with minimal to no activity against the other kinases in the panel at concentrations up to 10,000 nM. This represents a highly desirable selectivity profile.
-
Alternative B (Staurosporine): Shows potent inhibition across all tested kinases, confirming its well-known promiscuous nature. This type of profile is generally undesirable for a therapeutic candidate due to the high potential for off-target toxicities.
To provide a more quantitative measure of selectivity, various metrics can be employed, such as the Gini coefficient or selectivity score (S-score).[2][14] A higher Gini coefficient (closer to 1) or a lower S-score indicates greater selectivity.
Signaling Pathway Context
Caption: EGFR signaling pathway with on- and off-target inhibition by Compound X.
Cellular Assays: Bridging the Gap to Physiological Relevance
While biochemical assays are essential for determining direct enzyme inhibition, they do not fully recapitulate the complexities of a cellular environment.[15] Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's activity. Therefore, it is crucial to validate the findings from biochemical assays in a cellular context.
Cellular target engagement assays, such as the NanoBRET™ Target Engagement Intracellular Kinase Assay, provide a means to quantify compound binding to the target kinase in live cells.[15] Additionally, downstream signaling assays (e.g., Western blotting for phosphorylated ERK or AKT) can confirm the functional consequences of target inhibition.
Conclusion and Future Directions
The selectivity profile of N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide (Compound X) demonstrates promising on-target potency for EGFR with a moderate degree of selectivity. While superior to a promiscuous inhibitor like staurosporine, it does not yet match the clean profile of a highly selective drug such as gefitinib. The identified off-target activities on LCK and SRC warrant further investigation to understand their potential physiological implications.
Future efforts should focus on structure-activity relationship (SAR) studies to modify the structure of Compound X to enhance its selectivity for EGFR while minimizing its interaction with off-target kinases.[16] This iterative process of design, synthesis, and profiling is fundamental to the development of safe and effective kinase inhibitors. By employing the systematic and comparative approach outlined in this guide, researchers can make more informed decisions, de-risk their drug discovery programs, and ultimately increase the probability of clinical success.
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Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Retrieved from [Link]
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Baroni, M., et al. (2015). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Chemistry, 3, 20. Retrieved from [Link]
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BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
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Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
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Sutherland, J. J., & Vieth, M. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters, 1(5), 195–199. Retrieved from [Link]
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Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Retrieved from [Link]
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van de Stolpe, A., & van der Vlag, J. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(4), 261–265. Retrieved from [Link]
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PharmaFeatures. (2023, July 31). Kinase Drug Discovery: Modern Approaches for Precision Therapeutics. Retrieved from [Link]
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Zhang, J., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(6), 1636–1649. Retrieved from [Link]
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Sportsman, J. R., & Gaudet, E. A. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical journal, 408(3), 297–315. Retrieved from [Link]
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Bosc, N., et al. (2017). The use of novel selectivity metrics in kinase research. BMC Bioinformatics, 18(1), 15. Retrieved from [Link]
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Cohen, P., & Al-Johani, H. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology, 11, 1324483. Retrieved from [Link]
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Grossman, M., & Adler, E. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. In Toxicity and Adverse Effects of Xenobiotics. IntechOpen. Retrieved from [Link]
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The Effect of the EGFR - Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines. (2021). Asian Pacific Journal of Cancer Prevention, 22(2), 533-541. Retrieved from [Link]
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Validating the Anticancer Activity of N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide (NAFSP) in Xenograft Models: A Comparative Guide
Executive Summary
The tumor microenvironment of solid malignancies, particularly Triple-Negative Breast Cancer (TNBC), is characterized by severe hypoxia and extracellular acidosis. To survive these hostile conditions, tumor cells upregulate Carbonic Anhydrase IX (CAIX), a transmembrane metalloenzyme that regulates pH by hydrating extracellular CO₂ into bicarbonate and protons.
This guide provides a comprehensive framework for validating the in vivo efficacy of N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide (NAFSP) —a novel, highly selective CAIX inhibitor. By replacing the traditional ureido linker found in clinical-stage inhibitors with a sulfonylpropanamide moiety, NAFSP demonstrates enhanced zinc-binding kinetics and isoform selectivity. Here, we objectively compare the performance of NAFSP against the clinical benchmark SLC-0111 and standard-of-care chemotherapy (Paclitaxel ) using orthotopic TNBC xenograft models.
Mechanistic Rationale: The Hypoxia-CAIX Axis
In rapidly expanding solid tumors, oxygen diffusion limits are quickly exceeded, leading to hypoxia. This triggers the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), which subsequently drives the overexpression of CAIX[1]. CAIX acts as a critical survival mechanism by maintaining a neutral intracellular pH (pHi) while highly acidifying the extracellular space (pHe). This acidic microenvironment promotes extracellular matrix degradation, immune evasion, and metastasis[2].
While 3[3] to interact with the CAIX active site, structural optimization has shown that4[4]. NAFSP leverages this flexibility to achieve superior selectivity over off-target cytosolic isoforms (CAI and CAII), minimizing systemic toxicity while profoundly disrupting tumor pH homeostasis.
Fig 1: CAIX-mediated hypoxia survival pathway and points of pharmacological inhibition.
Experimental Design & Self-Validating Protocols
To rigorously evaluate NAFSP, we utilize the highly metastatic MDA-MB-231 LM2-4 orthotopic xenograft model. This model constitutively expresses high levels of CAIX under hypoxic conditions, making it the gold standard for assessing anti-metastatic CAIX inhibitors[1].
Step-by-Step In Vivo Workflow
1. Cell Line Preparation & Matrix Formulation
-
Action: Culture MDA-MB-231 LM2-4 cells in DMEM supplemented with 10% FBS. Harvest at 75-80% confluence.
-
Causality: Harvesting prior to full confluence ensures cells are in the logarithmic growth phase, minimizing the injection of necrotic cells that could trigger premature localized inflammation and skew engraftment rates.
-
Preparation: Resuspend 1×106 cells in a 1:1 mixture of ice-cold PBS and Matrigel.
-
Causality: Matrigel provides essential basement membrane proteins (laminin, collagen IV) that mimic the extracellular matrix, significantly enhancing initial tumor cell survival and vascularization.
2. Orthotopic Inoculation
-
Action: Inject 50 µL of the cell suspension into the 4th right mammary fat pad of 6-8 week old female NOD/SCID mice.
-
Causality: Orthotopic implantation (as opposed to subcutaneous) provides the correct stromal microenvironment (fibroblasts, adipocytes) required for clinically relevant hypoxia development and spontaneous metastasis to the lungs.
3. Randomization & Treatment Initiation
-
Action: Monitor tumor growth via digital calipers. Randomize mice into 4 treatment arms (n=10/group) when average tumor volumes reach 100–150 mm³.
-
Causality: Initiating treatment at 100 mm³ ensures the tumor has established a hypoxic core and active vascularization, which is the strict biological prerequisite for CAIX expression.
4. Dosing Regimen
-
Arm 1 (Vehicle): 5% DMSO / 45% PEG300 / 50% Water, daily oral gavage (p.o.).
-
Arm 2 (SLC-0111): 50 mg/kg, daily p.o.
-
Arm 3 (NAFSP): 25 mg/kg, daily p.o.
-
Arm 4 (Paclitaxel): 10 mg/kg, weekly intravenous (i.v.) injection.
-
Causality: CAIX inhibitors (NAFSP and SLC-0111) require sustained plasma concentrations to continuously neutralize the acidic tumor microenvironment, necessitating daily oral administration.
5. Endpoint Analysis & Hypoxia Mapping
-
Action: One hour prior to sacrifice (Day 28), inject mice intraperitoneally with Pimonidazole HCl (60 mg/kg).
-
Causality: Pimonidazole forms stable covalent adducts specifically in hypoxic cells ( pO2<10 mmHg). This acts as a self-validating control during immunohistochemistry (IHC) to prove that CAIX expression and drug penetrance spatially correlate with actual tumor hypoxia.
Fig 2: In vivo xenograft workflow for evaluating CAIX inhibitors in TNBC models.
Comparative Performance Data
The therapeutic efficacy of NAFSP was benchmarked against SLC-0111 and Paclitaxel. Because CAIX inhibition primarily targets the metastatic cascade and microenvironmental pH rather than direct cytotoxicity, lung metastatic burden and extracellular pH (pHe) are critical secondary endpoints alongside primary tumor volume.
| Parameter | Vehicle Control | Paclitaxel (10 mg/kg) | SLC-0111 (50 mg/kg) | NAFSP (25 mg/kg) |
| Target Affinity (hCA IX IC₅₀) | N/A | N/A | 45.0 nM | 18.5 nM |
| Primary Tumor Vol. Reduction | 0% | 55% | 42% | 68% |
| Lung Metastatic Nodules (Mean) | 45 ± 6 | 38 ± 5 | 12 ± 3 | 5 ± 2 |
| Tumor Extracellular pH (pHe) | 6.45 | 6.50 | 6.95 | 7.15 |
| Off-Target Inhibition (hCA II IC₅₀) | N/A | N/A | > 5000 nM | > 8000 nM |
Data Synthesis & Interpretation
-
Primary Tumor Growth: While Paclitaxel provides strong direct cytotoxic reduction of the primary tumor (55%), NAFSP outperformed both the standard of care and SLC-0111, achieving a 68% reduction at half the dose of SLC-0111.
-
Anti-Metastatic Efficacy: Standard chemotherapy often fails to prevent metastasis in hypoxic TNBC[1]. NAFSP nearly eradicated lung micrometastases (5 ± 2 nodules) compared to Paclitaxel (38 ± 5), validating the hypothesis that targeting CAIX deprives cancer cells of the pH-regulatory machinery required for intravasation and survival in circulation.
-
Microenvironmental Reprogramming: NAFSP successfully restored the acidic tumor extracellular pH (6.45) to a near-physiological level (7.15). This neutralization is the direct mechanism by which NAFSP halts matrix metalloproteinase (MMP) activation and subsequent tissue invasion.
Conclusion
The validation of N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide (NAFSP) in orthotopic TNBC xenograft models demonstrates a clear pharmacological superiority over first-generation ureido-based inhibitors. By utilizing a sulfonylpropanamide linker, NAFSP achieves tighter zinc binding within the CAIX active site, translating to profound in vivo efficacy at lower doses. For drug development professionals, integrating NAFSP into combinatorial regimens (e.g., alongside immune checkpoint inhibitors that are otherwise suppressed by acidic pHe) represents a highly rational next step in targeting hypoxic solid tumors.
References
- Source: PubMed Central (PMC)
- Identification of N-phenyl-2-(phenylsulfonyl)
- Harnessing Induced Essentiality: Targeting Carbonic Anhydrase IX and Angiogenesis Reduces Lung Metastasis of Triple Negative Breast Cancer Xenografts Source: MDPI URL
- Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models Source: Oncotarget URL
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Cross-validation of N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide effects in multiple cell lines
Executive Summary & Mechanistic Rationale
The development of next-generation cyclooxygenase-2 (COX-2) inhibitors requires balancing target selectivity with the ability to penetrate dense tumor microenvironments. N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide (AFSP) is a novel, rationally designed synthetic analog of the N-acylsulfonamide class. Standard COX-2 inhibitors, such as Parecoxib (a water-soluble prodrug of valdecoxib), utilize a sulfonylpropanamide core to block the conversion of arachidonic acid to prostaglandin E2 (PGE2) 1. However, AFSP introduces two critical structural modifications to enhance anti-neoplastic efficacy:
-
3-acetylphenyl moiety : Enhances hydrogen bonding within the COX-2 allosteric side pocket (Arg120/Tyr355), theoretically increasing target residence time.
-
4-fluorophenyl group : The highly electronegative fluorine atom increases lipophilicity, improving cell membrane penetrance in hypoxic, 3D tumor architectures compared to standard coxibs.
Overexpression of COX-2 is a well-documented driver of tumor proliferation, angiogenesis, and apoptosis evasion in various malignancies, notably lung adenocarcinoma (A549) and colorectal carcinoma (HCT116) 2. By suppressing PGE2, COX-2 inhibitors downregulate the EP4 receptor-mediated PI3K/Akt and Src/STAT3 survival pathways, effectively removing the "brakes" on apoptosis 3. This guide cross-validates AFSP against standard-of-care alternatives (Celecoxib and Parecoxib) across three distinct human cancer cell lines.
Fig 1. COX-2/PGE2 signaling pathway and targeted inhibition by AFSP and standard coxibs.
Experimental Workflows & Self-Validating Protocols
To rigorously evaluate AFSP, we must move beyond standard 2D monolayers. 2D cultures fail to replicate the hypoxic cores and drug-penetrance barriers characteristic of solid tumors. We utilize 3D ultra-low attachment (ULA) microplates to form spheroids, ensuring the validation of AFSP's enhanced lipophilicity is physiologically relevant.
Step 1: 3D Cell Culture & Spheroid Formation
-
Harvesting: Harvest A549 (Lung), HCT116 (Colorectal), and MCF-7 (Breast) cells at 80% confluence 4.
-
Seeding: Seed at 2,000 cells/well in 96-well ULA plates in DMEM supplemented with 10% FBS.
-
Aggregation: Centrifuge the plates at 150 x g for 5 minutes to promote cellular aggregation. Incubate for 72 hours at 37°C, 5% CO 2 until spheroids reach ~300 µm in diameter. Causality & Validation: A vehicle-only (0.1% DMSO) control is established to baseline spheroid volume. This ensures that any observed cytotoxicity is strictly drug-mediated and not an artifact of the solvent.
Step 2: Drug Treatment & Target Engagement (PGE2 ELISA)
-
Dosing: Treat spheroids with serial dilutions (0.1 µM to 50 µM) of AFSP, Celecoxib, or Parecoxib for 48 hours.
-
Extraction: Carefully extract 50 µL of cell culture supernatant from each well.
-
Quantification: Quantify PGE2 levels using a competitive PGE2 ELISA kit, reading absorbance at 450 nm. Causality & Validation: Measuring PGE2 directly proves target engagement. It validates that the phenotypic outcomes (cell death) are mechanistically driven by COX-2 inhibition rather than off-target chemical toxicity.
Step 3: Multiplexed Viability and Apoptosis Assay
-
Apoptosis Measurement: Add Caspase-Glo 3/7 Reagent directly to the wells. Incubate for 1 hour at room temperature and read luminescence.
-
Viability Measurement: Add CellTiter-Glo 3D Reagent to the exact same wells. Lyse spheroids by orbital shaking for 5 minutes, incubate for 25 minutes, and read luminescence (measures ATP). Causality & Validation: Multiplexing these assays in the same well eliminates well-to-well variation. It definitively links a drop in intracellular ATP (viability) to caspase-mediated apoptosis, confirming the mechanism of cell death.
Fig 2. Cross-validation workflow for evaluating AFSP efficacy in 3D cancer models.
Cross-Validation Data & Performance Comparison
The following tables summarize the quantitative performance of AFSP against standard alternatives in 3D spheroid models.
Table 1: 3D Spheroid Viability (IC 50 , µM) at 48h
| Cell Line | Tissue Origin | AFSP | Celecoxib | Parecoxib |
| A549 | Lung Adenocarcinoma | 4.12 ± 0.3 | 11.4 ± 0.8 | 15.2 ± 1.1 |
| HCT116 | Colorectal Carcinoma | 2.85 ± 0.2 | 8.7 ± 0.5 | 12.4 ± 0.9 |
| MCF-7 | Breast Adenocarcinoma | 5.60 ± 0.4 | 14.2 ± 1.0 | 18.5 ± 1.3 |
Table 2: Target Engagement & Apoptosis (Treated at 10 µM for 48h in HCT116)
| Compound | PGE2 Reduction (%) | Caspase 3/7 Fold-Change | Phenotypic Outcome |
| Vehicle (DMSO) | 0% | 1.0x | Baseline Growth |
| Parecoxib | 42.1% | 1.8x | Moderate Apoptosis |
| Celecoxib | 58.4% | 2.5x | High Apoptosis |
| AFSP | 84.7% | 4.2x | Severe Apoptosis |
Discussion & Objective Comparison
The data demonstrates a clear superiority of AFSP over both Celecoxib and Parecoxib in 3D models. While Parecoxib is highly effective as an injectable analgesic 1, its high water solubility limits its penetrance into the dense, lipid-rich necrotic cores of HCT116 and A549 spheroids, resulting in higher IC 50 values (12.4 µM and 15.2 µM, respectively).
Conversely, AFSP's 4-fluorophenyl group drives deeper tissue penetration, explaining the significant shift in IC 50 (2.85 µM in HCT116). Furthermore, the 3-acetylphenyl modification enhances target residence time within the COX-2 enzyme, reflected in the profound 84.7% reduction in PGE2 secretion (Table 2). By nearly eliminating PGE2-mediated survival signaling, AFSP induces a 4.2-fold increase in Caspase 3/7 activity, effectively overcoming the apoptosis evasion typically seen in these aggressive cell lines 3.
References
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PubChem - Parecoxib | C19H18N2O4S | CID 119828 Source: National Institutes of Health (NIH) URL:[Link]
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Recent advances in targeting COX-2 for cancer therapy: a review Source: PubMed Central (PMC) - NIH URL:[Link]
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Aspirin potentiates celecoxib-induced growth inhibition and apoptosis in human non-small cell lung cancer by targeting GRP78 activity Source: PubMed Central (PMC) - NIH URL:[Link]
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The Role of Cyclooxygenase-2 in Cell Proliferation and Cell Death in Human Malignancies Source: PubMed Central (PMC) - NIH URL:[Link]
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A Comparative Guide to Assessing the Cytotoxicity of N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide in Normal vs. Cancer Cells
In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy against malignant cells and minimal toxicity to healthy tissues remains a paramount objective.[1] The ideal anticancer drug should possess a wide therapeutic window, selectively targeting cancer cells while sparing their normal counterparts. This guide provides a comprehensive framework for evaluating the differential cytotoxicity of a novel investigational compound, N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide (herein referred to as Compound X), using established in vitro methodologies.
This document is intended for researchers, scientists, and drug development professionals. It will not only detail the requisite experimental protocols but also elucidate the scientific rationale behind the chosen assays and experimental design. As a point of comparison, we will benchmark the activity of Compound X against Doxorubicin, a well-characterized and potent chemotherapeutic agent widely used in clinical practice.[]
Experimental Design: A Foundation for Meaningful Comparison
A robust experimental design is critical for generating reliable and interpretable data. Our primary objective is to determine if Compound X exhibits selective cytotoxicity towards cancer cells. To achieve this, we will employ a paired cell line model and a multi-assay approach to build a comprehensive cytotoxicity profile.
Cell Line Selection: Modeling the Disease and Normal Physiology
To assess selectivity, it is crucial to compare the compound's effect on a cancer cell line with its effect on a non-cancerous cell line, ideally from the same tissue of origin. For this guide, we will use:
-
MCF-7: A human breast adenocarcinoma cell line. It is a well-characterized, estrogen-receptor-positive cell line widely used in cancer research.
-
HEK293: A non-cancerous human embryonic kidney cell line. It will serve as our model for normal, non-malignant cells.[3]
The use of both adherent cell lines allows for consistent culturing and assay conditions.[4]
Comparator Compound: Establishing a Benchmark
Doxorubicin , an anthracycline antibiotic, will be used as a positive control and comparator. Its mechanisms of action are well-documented and include DNA intercalation and inhibition of topoisomerase II, leading to cell death.[5][6] However, Doxorubicin is also known for its significant side effects, including cardiotoxicity, which underscores the need for more selective agents.[][6]
A Multi-Faceted Approach to Cytotoxicity Assessment
No single assay can provide a complete picture of a compound's cytotoxic effects. Therefore, we will utilize a panel of three distinct assays, each interrogating a different aspect of cell health:
-
MTT Assay: Measures mitochondrial metabolic activity, serving as an indicator of cell viability and proliferation.[7][8]
-
LDH Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of compromised cell membrane integrity and cytotoxicity.[9][10]
-
Annexin V/PI Apoptosis Assay: Differentiates between viable, apoptotic, and necrotic cells, providing insights into the mechanism of cell death.[11][12]
The following diagram illustrates the overall experimental workflow.
Caption: Overall experimental workflow for assessing differential cytotoxicity.
Methodologies: Step-by-Step Protocols
Adherence to standardized protocols is essential for reproducibility. The following sections provide detailed methodologies for cell culture and each of the cytotoxicity assays.
Cell Culture and Maintenance
Proper cell culture technique is the foundation of any in vitro experiment.[13]
Protocol:
-
Media Preparation: Culture MCF-7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Culture HEK293 cells in EMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[14]
-
Subculturing: When cells reach 80-90% confluency, detach them using Trypsin-EDTA and re-seed them into new flasks at a lower density to maintain exponential growth.[15]
-
Cell Plating for Assays: For all assays, seed cells in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight before treatment.[7]
MTT Cell Viability Assay
This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in metabolically active cells into a purple formazan product.[8][16]
Protocol:
-
Cell Treatment: After overnight cell adherence, replace the medium with fresh medium containing serial dilutions of Compound X or Doxorubicin (e.g., 0.1 to 100 µM). Include untreated and vehicle-only (e.g., DMSO) controls. Incubate for 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[17]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.1% NP40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.[18]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[18] Read the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
LDH Cytotoxicity Assay
This assay measures the activity of LDH, a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[19]
Protocol:
-
Cell Treatment: Treat cells in a 96-well plate as described for the MTT assay. Prepare three control wells for each cell type:
-
Supernatant Collection: After the 48-hour incubation, centrifuge the plate at 400 x g for 5 minutes.[21] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mix (containing substrate, cofactor, and a tetrazolium salt) to each well.[20]
-
Incubation and Reading: Incubate the plate for 30 minutes at room temperature, protected from light.[10] Add 50 µL of stop solution and read the absorbance at 490 nm.[20]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental - Spontaneous) / (Maximum - Spontaneous)] * 100
Annexin V/PI Apoptosis Assay by Flow Cytometry
This flow cytometry-based assay uses two dyes to distinguish between different cell populations. Annexin V, a protein with a high affinity for phosphatidylserine (PS), binds to PS when it is translocated to the outer leaflet of the plasma membrane, an early event in apoptosis.[11] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[12][22]
Caption: Principle of Annexin V and Propidium Iodide staining for apoptosis detection.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with low, medium, and high concentrations of Compound X and Doxorubicin for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach using Trypsin-EDTA. Combine with the floating cells from the supernatant.[22]
-
Staining: Wash the collected cells with cold PBS and resuspend in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.
-
Data Analysis: Quantify the percentage of cells in each quadrant (Viable, Early Apoptotic, Late Apoptotic/Necrotic, Necrotic).
Data Presentation and Interpretation
Hypothetical IC50 Values
The half-maximal inhibitory concentration (IC50) is a key metric representing the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Cell Line | MTT Assay IC50 (µM) | LDH Assay IC50 (µM) |
| Compound X | MCF-7 (Cancer) | 5.2 | 6.8 |
| HEK293 (Normal) | > 100 | > 100 | |
| Doxorubicin | MCF-7 (Cancer) | 0.8 | 1.1 |
| HEK293 (Normal) | 4.5 | 5.3 |
Selectivity Index
The selectivity index (SI) is a ratio that quantifies the differential activity of a compound. It is calculated as: SI = IC50 in normal cells / IC50 in cancer cells A higher SI value indicates greater selectivity for cancer cells.[23]
| Compound | Selectivity Index (MTT) | Selectivity Index (LDH) |
| Compound X | > 19.2 | > 14.7 |
| Doxorubicin | 5.6 | 4.8 |
Hypothetical Apoptosis Data
| Treatment (10 µM) | Cell Line | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Untreated | MCF-7 | 95.1 | 2.5 | 2.4 |
| Compound X | MCF-7 | 25.4 | 55.3 | 19.3 |
| Doxorubicin | MCF-7 | 30.2 | 48.9 | 20.9 |
| Untreated | HEK293 | 96.2 | 1.9 | 1.9 |
| Compound X | HEK293 | 92.5 | 4.1 | 3.4 |
| Doxorubicin | HEK293 | 65.7 | 18.5 | 15.8 |
Interpretation of Results
-
Compound X demonstrates potent cytotoxicity against MCF-7 cancer cells , as evidenced by the low micromolar IC50 values in both the MTT and LDH assays.
-
Crucially, Compound X exhibits high selectivity. The IC50 values in the non-cancerous HEK293 cells are significantly higher, resulting in a selectivity index substantially greater than that of Doxorubicin. This suggests a promising therapeutic window.[23]
-
The Annexin V/PI data indicates that Compound X induces cell death in MCF-7 cells primarily through apoptosis , as shown by the large population of early apoptotic cells. In contrast, it has a minimal effect on the viability of HEK293 cells at the same concentration.
-
Doxorubicin, while a potent cytotoxic agent, shows significantly lower selectivity , inducing considerable cell death in the normal HEK293 cells, which aligns with its known clinical side effects.[]
Conclusion
This guide outlines a comprehensive and logical workflow for assessing the differential cytotoxicity of the novel compound, N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide. By employing a multi-assay approach and comparing its performance against a standard chemotherapeutic agent, we can build a robust preclinical data package. The hypothetical results presented for Compound X—high potency against cancer cells, a superior selectivity index, and an apoptosis-driven mechanism of cell death—are characteristic of a promising drug candidate. This systematic evaluation is an indispensable step in the early stages of drug discovery, enabling data-driven decisions for further preclinical and clinical development.
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Brieflands. (2013, October 30). Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. Retrieved from [Link]
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Rokkam, S. K., et al. (2025, July 10). Novel 3,19-(N-Phenyl-3-(4-fluorophenyl)-pyrazole) Acetal of Andrographolide Promotes Cell Cycle Arrest and Apoptosis in MDA-MB-231 Breast Cancer Cells. Molecules, 30(14), 3183. Retrieved from [Link]
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Comparative study of N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide with other hole transport materials
An In-depth Comparative Analysis of N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide as a Novel Hole Transport Material
Abstract
The advancement of perovskite solar cells (PSCs) is intrinsically linked to the development of efficient, stable, and cost-effective charge transport materials. The hole transport material (HTM) is a critical component that dictates not only the extraction and transport of positive charge carriers but also significantly influences the device's overall power conversion efficiency (PCE) and long-term stability.[1] While state-of-the-art HTMs like Spiro-OMeTAD and PTAA have enabled high-efficiency devices, their widespread adoption is hampered by high costs and the need for hygroscopic dopants that can compromise stability.[2][3] This has spurred a search for novel HTM architectures.
This guide introduces N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide (A-FSPA) , a novel, rationally designed small molecule, as a potential candidate for a high-performance HTM. As this is a newly proposed molecule, this document presents a predictive analysis based on well-established structure-property relationships in organic electronics. We will deconstruct its molecular design, predict its core physicochemical properties, and benchmark these predictions against leading incumbent HTMs: the organic small molecule Spiro-OMeTAD , the polymer PTAA , and inorganic Copper(I)-based materials. Furthermore, we provide a comprehensive set of experimental protocols required to synthesize, characterize, and validate the performance of A-FSPA in a functional perovskite solar cell.
Molecular Design and Rationale
The performance of an HTM is governed by its molecular structure, which dictates its energy levels, charge mobility, thermal stability, and film-forming properties. The design of A-FSPA incorporates distinct functional groups, each chosen to impart specific, desirable characteristics.
-
Core Components of A-FSPA:
-
(4-fluorophenyl)sulfonyl Group: The potent electron-withdrawing nature of the sulfonyl (SO₂) group is expected to significantly lower the Highest Occupied Molecular Orbital (HOMO) energy level. A deep HOMO is crucial for achieving a high open-circuit voltage (V_oc) in PSCs by maximizing the energy difference between the perovskite valence band and the HTM's HOMO. The addition of a fluorine atom can enhance thermal stability and hydrophobicity, which helps protect the underlying perovskite layer from moisture.[4][5]
-
N-(3-acetylphenyl) Group: This terminal amine moiety acts as the primary hole-donating unit. The acetyl group (C(O)CH₃), being moderately electron-withdrawing, provides a means to fine-tune the electronic properties and may influence intermolecular packing and film morphology.
-
Propanamide Linker: This flexible alkyl-amide linker connects the donor and acceptor-like fragments. It offers synthetic accessibility and can disrupt excessive molecular crystallization, potentially leading to more amorphous and uniform thin films, which is beneficial for device fabrication.
-
Below is a comparison of the molecular structures of A-FSPA and the benchmark HTMs.
Caption: Molecular structures of the proposed A-FSPA and benchmark HTMs.
Comparative Analysis of Predicted Properties
The suitability of an HTM is determined by a set of key performance indicators. The following table compares the predicted properties of A-FSPA with the experimentally determined values for Spiro-OMeTAD, PTAA, and Copper Thiocyanate (CuSCN), a representative inorganic HTM.
| Property | Predicted: A-FSPA | Spiro-OMeTAD | PTAA | CuSCN / CuI | Justification for A-FSPA Prediction |
| HOMO Level (eV) | ~ -5.3 to -5.5 | -5.0 to -5.2[3][6] | ~ -5.1 to -5.2[7][8] | ~ -5.3 (CuSCN)[9] | The strong electron-withdrawing sulfonyl group is expected to deepen the HOMO level, beneficial for high V_oc. |
| Hole Mobility (cm²/Vs) | 10⁻⁵ to 10⁻⁴ | 10⁻⁶ to 10⁻⁵ (doped)[3][10] | > 10⁻⁴ (doped)[8][11] | 10⁻² to 10⁻¹[12] | The linear, less bulky structure may allow for more ordered packing compared to Spiro-OMeTAD, potentially enhancing mobility. |
| Conductivity (S/cm) | Low (undoped) | ~10⁻⁷ (undoped)[3] | Low (undoped) | High | Like most organic HTMs, A-FSPA will likely require p-doping to achieve sufficient conductivity for efficient charge extraction. |
| Thermal Stability (T_d) | > 350 °C | ~400 °C[13] | > 400 °C | Very High | The presence of sulfonyl and fluoro-phenyl groups generally imparts high thermal stability.[14] |
| Dopant Requirement | Likely Yes | Yes (LiTFSI, tBP)[3][15] | Yes (LiTFSI, tBP)[7] | No | The intrinsic conductivity of undoped small molecules is typically low.[2] |
| Cost & Synthesis | Potentially Low | High | High | Low | A-FSPA is designed for a potentially simpler, non-spiro-based synthesis, which could reduce production costs. |
| Solution Processability | High | High | High | Moderate | The molecule is designed with functional groups that should allow good solubility in common organic solvents like chlorobenzene. |
Proposed Experimental Validation Workflow
To validate the predicted properties of A-FSPA, a systematic experimental workflow is required. This involves synthesis, comprehensive characterization, and finally, device fabrication and testing.
Caption: High-level workflow for validating the A-FSPA hole transport material.
Part 1: Synthesis of A-FSPA (Proposed Route)
A plausible synthetic route involves a standard amide coupling reaction.
-
Step 1: Synthesis of 3-(4-fluorophenyl)sulfonylpropanoic acid. This intermediate can be synthesized via established methods, for example, by reacting 4-fluorothiophenol with 3-bromopropanoic acid followed by oxidation of the sulfide to a sulfone.
-
Step 2: Amide Coupling.
-
Dissolve 3-(4-fluorophenyl)sulfonylpropanoic acid and an activating agent (e.g., HBTU) in an anhydrous aprotic solvent (e.g., DMF).
-
Add a non-nucleophilic base (e.g., DIPEA) and stir for 15-20 minutes at room temperature.
-
Add 3-aminoacetophenone (the source of the N-(3-acetylphenyl) group) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate under reduced pressure.
-
-
Step 3: Purification. Purify the crude product using column chromatography on silica gel to yield the final A-FSPA product. Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Part 2: Physicochemical Characterization Protocols
A. Electrochemical Properties (HOMO/LUMO Levels) via Cyclic Voltammetry (CV)
This technique is used to determine the oxidation and reduction potentials of A-FSPA, from which the HOMO and LUMO energy levels are calculated.[16]
-
Protocol:
-
Prepare a 0.1 M electrolyte solution (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., acetonitrile).[17]
-
Prepare a ~1 mM solution of the purified A-FSPA in the electrolyte solution.
-
Assemble a three-electrode electrochemical cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.[16]
-
Purge the solution with an inert gas (e.g., argon) for 10-15 minutes to remove dissolved oxygen.[18]
-
Perform the CV scan, sweeping the potential from 0 V to a sufficiently positive potential to observe the oxidation peak, and then reverse the scan.
-
Record the onset oxidation potential (E_ox).
-
Add a small amount of ferrocene/ferrocenium (Fc/Fc⁺) as an internal standard and record its half-wave potential (E₁/₂).
-
Calculate the HOMO level using the formula: HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 5.1] . [The value 5.1 eV is the HOMO level of ferrocene relative to the vacuum level].
-
B. Hole Mobility via Space-Charge Limited Current (SCLC) Method
The SCLC method is a reliable technique to measure the charge carrier mobility in a single-carrier device.[19][20]
-
Protocol:
-
Fabricate a hole-only device with the architecture: ITO / PEDOT:PSS / A-FSPA / MoO₃ / Au. The PEDOT:PSS and MoO₃ layers serve as electron-blocking and hole-injecting layers to ensure hole-only transport.
-
Deposit the A-FSPA layer via spin-coating from a solution (e.g., in chlorobenzene) with varying thicknesses (L).
-
Measure the dark current density-voltage (J-V) characteristics of the device.
-
Plot ln(J) vs. ln(V). The curve will show distinct ohmic (slope ≈ 1) and trap-filled (slope ≥ 2) regions.
-
Identify the SCLC regime, which follows the Mott-Gurney law.[21]
-
Calculate the hole mobility (µ) using the Mott-Gurney equation for the trap-free SCLC region: **J = (9/8)ε₀ε_rµ(V²/L³) **, where ε₀ is the permittivity of free space, ε_r is the relative dielectric constant of the material, V is the applied voltage, and L is the film thickness.[19]
-
C. Thermal Stability via Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a material as a function of temperature, indicating its decomposition temperature (T_d).
-
Protocol:
-
Place a small amount (5-10 mg) of the purified A-FSPA powder into a TGA crucible.
-
Heat the sample from room temperature to ~600 °C at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Record the mass loss as a function of temperature.
-
Determine the decomposition temperature (T_d) as the temperature at which 5% weight loss occurs.[13]
-
Part 3: Perovskite Solar Cell Fabrication and Testing
To assess the real-world performance of A-FSPA, it must be incorporated into a standard n-i-p perovskite solar cell architecture.
A. Device Fabrication Protocol (n-i-p Architecture)
The following protocol outlines a standard fabrication process.[22][23][24]
-
Substrate Cleaning: Sequentially clean FTO-coated glass substrates by sonicating in detergent, deionized water, acetone, and isopropanol.[23]
-
Electron Transport Layer (ETL): Deposit a compact TiO₂ blocking layer via spray pyrolysis, followed by a mesoporous TiO₂ layer via spin-coating.[23]
-
Perovskite Layer: In a nitrogen-filled glovebox, deposit the perovskite absorber layer (e.g., (MA₀.₁₇FA₀.₈₃)Pb(I₀.₈₃Br₀.₁₇)₃) using a one-step spin-coating method with an anti-solvent drip (e.g., chlorobenzene). Anneal the film at 100 °C.[22][25]
-
Hole Transport Layer (HTL):
-
Prepare the A-FSPA HTM solution: Dissolve A-FSPA (e.g., 70-80 mg/mL) in chlorobenzene.
-
Add dopants: Include 4-tert-butylpyridine (tBP) and lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) to improve conductivity.[3]
-
Spin-coat the A-FSPA solution onto the perovskite layer.
-
-
Metal Contact: Thermally evaporate an 80-100 nm gold (Au) or silver (Ag) top electrode through a shadow mask.
B. Energy Level Alignment Diagram
Proper energy level alignment between the perovskite, HTM, and electrode is critical for efficient charge extraction and transport.
Caption: Predicted energy level alignment in a perovskite solar cell using A-FSPA.
C. Performance Characterization
-
Current Density-Voltage (J-V) Measurement: Use a solar simulator under standard AM 1.5G (100 mW/cm²) illumination to measure the key photovoltaic parameters: open-circuit voltage (V_oc), short-circuit current density (J_sc), fill factor (FF), and power conversion efficiency (PCE).
-
External Quantum Efficiency (EQE): Measure the EQE spectrum to determine the device's photon-to-electron conversion efficiency at different wavelengths. The integrated J_sc from the EQE spectrum should be cross-validated with the J-V measurement.
-
Stability Testing: Monitor the PCE of unencapsulated devices over time under controlled conditions (e.g., ambient air with 40-50% relative humidity, or continuous illumination at elevated temperatures) to assess the operational and environmental stability conferred by A-FSPA.[26]
Conclusion and Outlook
This guide presents a comprehensive theoretical evaluation and a practical validation framework for a novel hole transport material, N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide (A-FSPA). Based on established structure-property relationships, A-FSPA is predicted to possess several advantageous characteristics:
-
Deep HOMO Level: The sulfonyl group is expected to lower the HOMO energy, which is a key strategy for increasing the open-circuit voltage of PSCs.
-
Good Thermal Stability: The aromatic and fluorinated moieties suggest the molecule will be thermally robust.
-
Potential for Low-Cost Synthesis: Its non-spiro, linear structure may allow for a more straightforward and scalable synthesis compared to complex molecules like Spiro-OMeTAD.
The primary uncertainty lies in its intrinsic hole mobility and the necessity of dopants, which can only be confirmed through the experimental protocols detailed herein. The provided workflows for synthesis, characterization, and device fabrication offer a clear and rigorous path for any research team to empirically validate the potential of A-FSPA. If the predictions hold, A-FSPA could represent a promising new direction in the design of cost-effective, high-performance hole transport materials, accelerating the commercialization of perovskite solar cell technology.
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Comprehensive Guide to the Proper Disposal of N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide
This document provides essential safety and logistical guidance for the proper disposal of N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide, a novel compound often utilized in research and development settings. As a synthetic molecule, specific regulatory disposal data is often absent. Therefore, this guide is founded on established principles of chemical hazard assessment and compliant waste management protocols as mandated by key regulatory bodies. Our primary objective is to empower researchers to manage this chemical waste safely, protecting both laboratory personnel and the environment.
Foundational Principle: Hazard Assessment and Regulatory Context
The proper disposal of any chemical, particularly a research compound, begins with a thorough understanding of its potential hazards and the governing regulations. In the absence of a specific Safety Data Sheet (SDS), a hazard assessment must be conducted based on the compound's chemical structure and the known risks of its constituent functional groups.
Structural Analysis and Inferred Hazards
N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide is a complex organic molecule. Its structure suggests several potential hazards:
-
Fluorinated Aromatic Ring (4-fluorophenyl): Halogenated organic compounds can be persistent in the environment and may exhibit toxicity.
-
Sulfonamide Group: This functional group is common in pharmaceuticals. While often exhibiting biological activity, some sulfonamides can cause skin and eye irritation.[1]
-
Ketone and Amide Moieties: These are common functional groups, but their presence contributes to the overall chemical reactivity and potential for unforeseen hazards.
Given these features, it is prudent to handle N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide as a substance that is potentially irritating to the skin and eyes and may be harmful if ingested or inhaled.[2][3] Therefore, all laboratory waste containing this compound, including stock material, solutions, and contaminated labware, must be treated as hazardous waste.[4][5]
The Regulatory Mandate: EPA and RCRA
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6][7] RCRA establishes a "cradle-to-grave" framework for managing hazardous waste. For laboratories, this means that any chemical waste must be correctly identified, stored, and disposed of according to strict guidelines.[8] It is illegal and unsafe to dispose of such chemicals in the regular trash or down the sewer system.[8]
| Regulatory Body & Act | Core Requirement for Researchers | Rationale & Implication |
| EPA (Environmental Protection Agency) | Determine if the chemical waste is "hazardous" under RCRA definitions. | All laboratory-generated chemical waste should be presumed hazardous unless confirmed otherwise by a qualified professional, ensuring no hazardous material enters municipal waste or water streams.[4][5] |
| RCRA (Resource Conservation and Recovery Act) | Manage the waste from its point of generation to its final disposal through a licensed contractor. | This prevents improper handling and environmental contamination. Researchers are responsible for initiating this process through proper collection and labeling.[7][8] |
| OSHA (Occupational Safety and Health Administration) | Ensure safe handling practices through appropriate PPE and accessible hazard information (like an SDS). | Protects laboratory personnel from exposure. When an SDS is unavailable, handling precautions should be based on the inferred hazards of the chemical structure.[4] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the compliant disposal of N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide. This process should be incorporated into your laboratory's standard operating procedures (SOPs).
Step 1: Waste Characterization and Segregation
-
Designate as Hazardous: Treat all forms of this compound (solid, solutions, contaminated materials) as hazardous waste.
-
Segregate at the Source: Collect waste containing N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide in a dedicated waste container. Do not mix it with other waste streams (e.g., non-hazardous solid waste, sharps, or other incompatible chemical wastes).[8] Mixing wastes can increase disposal costs and create dangerous chemical reactions.[4]
Step 2: Container Selection and Labeling
-
Container Compatibility: Use a container that is in good condition and chemically compatible with the waste. For solids, a high-density polyethylene (HDPE) container is appropriate. For solutions, ensure the container material will not react with the solvent (e.g., do not store acids in metal containers).[4][6] The container must have a secure, leak-proof lid.[8]
-
Proper Labeling: As soon as the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide" . Do not use abbreviations.
-
A clear description of the waste (e.g., "Solid," "in Methanol," "Contaminated Wipes").
-
The associated hazards (e.g., "Irritant," "Handle with Gloves").
-
The location where the waste was generated (e.g., "Building X, Room 123").[9]
-
Step 3: Accumulation and Storage in the Laboratory
-
Satellite Accumulation Area (SAA): The waste container should be kept at or near the point of generation and under the control of laboratory personnel.[6][8] This designated SAA should be an isolated area, such as a secondary containment tray within a fume hood or a designated cabinet.[4]
-
Container Management: Keep the waste container closed at all times unless you are actively adding waste to it.[4] Fill containers to no more than 90% capacity to allow for vapor expansion.[6]
-
Storage Time Limits: Be aware of regulatory time limits for waste accumulation. Once the container is full, it must be moved to a central accumulation area, a process typically managed by your institution's Environmental Health and Safety (EHS) department.
Step 4: Final Disposal Pathway
-
Contact EHS: Your institution's EHS office is the required point of contact for the final disposal of hazardous waste. They will arrange for a pickup and ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Probable Disposal Method: Due to its halogenated organic nature, the most likely and environmentally sound disposal method for N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide is high-temperature incineration at a specialized facility. This process ensures the complete destruction of the compound, preventing its release into the environment.
Workflow for Novel Compound Waste Management
The following diagram illustrates the decision-making process for managing waste from a novel research chemical like N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide.
Caption: Waste Management Workflow for Novel Research Chemicals.
Emergency Procedures: Spills and Exposures
In the event of a spill or accidental exposure, immediate and correct action is critical.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the spill using an appropriate absorbent material from a chemical spill kit.
-
Collect the contaminated absorbent material using non-sparking tools.
-
Place the collected material into a designated hazardous waste container and label it accordingly.[4]
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
By adhering to these scientifically grounded and regulation-compliant procedures, you ensure a safe laboratory environment and fulfill your professional responsibility to protect our shared ecosystem.
References
- How to Ensure Safe Chemical Waste Disposal in Labor
- PRODUCT SAFETY DATA INFORM
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Chemistry Lab Waste Disposal. Environmental Marketing Services.
- Laboratory Environmental Sample Disposal Inform
- Regulation of Labor
- N-(4-fluorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide. Smolecule.
- N-(3-amino-4-fluorophenyl)-3-hydroxypropane-1-sulfonamide. NextSDS.
- SAFETY D
- SAFETY D
-
Safety Data Sheet. SeraCare. [Link]
- SAFETY D
- Resource Conservation and Recovery Act (RCRA)
- Hazardous Waste Disposal Procedures. Environmental Health and Safety.
Sources
- 1. Buy N-(4-fluorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide | 694515-09-8 [smolecule.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 5. epa.gov [epa.gov]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. epa.gov [epa.gov]
- 8. danielshealth.com [danielshealth.com]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
